molecular formula C7H9NO2 B1646979 2-Methoxy-6-methylpyridin-3-ol CAS No. 289688-87-5

2-Methoxy-6-methylpyridin-3-ol

Número de catálogo: B1646979
Número CAS: 289688-87-5
Peso molecular: 139.15 g/mol
Clave InChI: NKEZNAQBVVVMTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methoxy-6-methylpyridin-3-ol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methoxy-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEZNAQBVVVMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

2-Methoxy-6-methylpyridin-3-ol is a substituted pyridine derivative that holds significant potential as a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its unique arrangement of a hydroxyl group, a methoxy group, and a methyl group on the pyridine scaffold provides multiple reaction sites and modulates the electronic properties of the ring, making it a valuable building block for more complex molecules.[1] Due to its unique chemical structure, this compound can serve as a raw material for a wide array of organic syntheses, including the development of drugs with specific pharmacological effects and pesticides with specialized insecticidal or herbicidal properties.[1]

Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application. For the drug development professional, properties such as solubility and pKa dictate formulation strategies, predict bioavailability, and inform the design of analogues with improved ADME (absorption, distribution, metabolism, and excretion) profiles. For the synthetic chemist, knowledge of melting point, boiling point, and spectral characteristics is essential for reaction monitoring, purification, and structural confirmation.

This guide provides an in-depth analysis of the core physicochemical properties of 2-Methoxy-6-methylpyridin-3-ol. It moves beyond a simple recitation of data to explain the causality behind these properties and details the rigorous experimental protocols required for their determination, ensuring both scientific integrity and practical applicability.

Chemical Identity and Molecular Architecture

The foundation of any physicochemical analysis begins with a precise understanding of the molecule's identity and structure.

  • Chemical Name: 2-Methoxy-6-methylpyridin-3-ol

  • Synonyms: 2-Methoxy-3-hydroxy-6-methylpyridine

  • CAS Number: 289688-87-5[1]

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

The molecule's architecture, featuring a pyridine ring substituted with electron-donating (methoxy, methyl) and hydrogen-bonding (hydroxyl) groups, is central to its chemical behavior.

Caption: 2D structure of 2-Methoxy-6-methylpyridin-3-ol.

Core Physicochemical Data Summary

While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes key predicted and observed properties for structurally related compounds, providing a scientifically grounded estimation. The subsequent sections detail the methodologies for determining these values empirically.

PropertyValue / RangeSignificance in Research & Development
Melting Point Solid at room temperature; likely >100 °CKey indicator of purity; essential for handling and formulation.[2]
Boiling Point Estimated >250 °CImportant for purification by distillation and assessing thermal stability.
Aqueous Solubility Sparingly solubleAffects bioavailability and dictates solvent choice for assays and formulations. The hydroxyl and pyridine nitrogen offer some polarity.
pKa (acidic - OH) Estimated 8-10Determines the ionization state of the hydroxyl group. Critical for understanding pH-dependent solubility and receptor interactions.
pKa (basic - N) Estimated 3-5Determines the ionization state of the pyridine nitrogen. Governs salt formation potential and behavior in acidic environments (e.g., the stomach).
LogP (Octanol/Water) Estimated 1.0 - 2.0A measure of lipophilicity. Key predictor of membrane permeability, protein binding, and overall ADME properties.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any compound's data sheet rests upon the validity of the experimental methods used. The following protocols are standard in the pharmaceutical and chemical industries.

Melting Point Determination via the Capillary Method

Expertise & Experience: The melting point is not a single temperature but a range. A narrow range (e.g., < 2°C) is a strong indicator of high purity, whereas impurities depress and broaden the melting range.[2][3][4] The choice to heat slowly near the anticipated melting point is crucial; rapid heating causes a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad ranges.[3]

Detailed Protocol:

  • Sample Preparation: A small, completely dry sample of 2-Methoxy-6-methylpyridin-3-ol is finely crushed into a powder.[5]

  • Capillary Loading: The open end of a capillary tube is tapped into the powder. The tube is inverted and tapped gently on a hard surface to pack 2-3 mm of the sample into the sealed bottom.[3]

  • Initial Fast Run: The sample is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and heated rapidly (5-10 °C/min) to get an approximate melting temperature.[3]

  • Cooling and Second Run: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[3]

  • Accurate Determination: A fresh sample is heated. The rate of heating is slowed to 1-2 °C/min as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.[5]

    • T2: The temperature at which the entire sample becomes a clear liquid.[5]

  • Reporting: The melting point is reported as the range T1-T2.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load fast_run Perform Rapid Heating Run (5-10 °C/min) to Estimate MP load->fast_run cool Cool Apparatus (>20 °C below est. MP) fast_run->cool slow_run Perform Slow Heating Run (1-2 °C/min) with New Sample cool->slow_run record_t1 Record T1: First Liquid Drop Appears slow_run->record_t1 record_t2 Record T2: All Sample is Liquid record_t1->record_t2 report Report Melting Point as Range T1 - T2 record_t2->report end End report->end G start Start add_excess Add Excess Solid to Known Volume of Solvent start->add_excess agitate Agitate at Constant Temp (24-72 hours) to Reach Equilibrium add_excess->agitate separate Separate Phases (Centrifuge & Filter Supernatant) agitate->separate quantify Quantify Solute in Filtrate (e.g., via HPLC) separate->quantify report Report Solubility (e.g., mg/mL at Temp) quantify->report end End report->end G start Start calibrate Calibrate pH Meter with Standard Buffers start->calibrate prepare Prepare Analyte Solution of Known Concentration calibrate->prepare titrate Titrate with Standardized Acid/Base, Recording pH after Each Addition prepare->titrate plot Plot pH vs. Titrant Volume to Generate Titration Curve titrate->plot analyze Identify Equivalence Point(s) (Inflection Point) plot->analyze determine_pka Determine pKa at Half-Equivalence Point Volume analyze->determine_pka end End determine_pka->end

Sources

2-Methoxy-6-methylpyridin-3-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-6-methylpyridin-3-ol, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a plausible synthetic pathway, and its emerging applications, offering field-proven insights for professionals in drug development and scientific research.

Core Chemical Properties and Data

2-Methoxy-6-methylpyridin-3-ol is a substituted pyridine derivative. The presence of a hydroxyl, a methoxy, and a methyl group on the pyridine ring makes it a versatile building block for creating more complex molecules.[1]

PropertyValueSource
CAS Number 289688-87-5[1]
Molecular Formula C₇H₉NO₂Calculated
Molecular Weight 139.15 g/mol Calculated
Physical Form Solid (predicted)-
Solubility Soluble in common organic solvents-

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable aminopyridine precursor.

Synthesis_of_2-Methoxy-6-methylpyridin-3-ol A 2-Amino-6-methylpyridin-3-ol B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄ (Diazotization) C 2-Methoxy-6-methylpyridin-3-ol B->C  Methanol (CH₃OH) (Methoxylation)

Caption: Proposed synthesis of 2-Methoxy-6-methylpyridin-3-ol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for diazotization reactions of aromatic amines.[2][3]

Step 1: Diazotization of 2-Amino-6-methylpyridin-3-ol

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methylpyridin-3-ol in a suitable acidic medium, such as a dilute solution of sulfuric acid, and cool the mixture to 0-5°C in an ice bath.

  • Formation of Nitrous Acid: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The temperature should be strictly maintained below 5°C to prevent the decomposition of the diazonium salt. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Completion: Once the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt intermediate.

Step 2: Methoxylation

  • Nucleophilic Substitution: To the freshly prepared diazonium salt solution, slowly add an excess of cold methanol (CH₃OH).

  • Reaction: The mixture is then gently warmed to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-Methoxy-6-methylpyridin-3-ol.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2-Methoxy-6-methylpyridin-3-ol is not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), a singlet for the methyl group protons (around 2.3-2.5 ppm), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum would display signals for the seven carbon atoms, with the carbon atoms attached to the oxygen and nitrogen atoms appearing at lower fields.

  • IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and a C-O stretching vibration for the methoxy group (around 1000-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 139.15, corresponding to the molecular weight of the compound.

Applications in Research and Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings and their capacity to form key interactions with biological targets.[4] 2-Methoxy-6-methylpyridin-3-ol, with its multiple functional groups, is a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Potential as a Pharmaceutical Intermediate

This compound serves as a starting material for the synthesis of more complex molecules with potential pharmacological effects.[1] The hydroxyl and methoxy groups can be further functionalized to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many drug-receptor interactions.

Role in Agrochemical Synthesis

Similar to its application in pharmaceuticals, 2-Methoxy-6-methylpyridin-3-ol can be used as a precursor for the synthesis of novel pesticides and herbicides.[1] The specific arrangement of substituents on the pyridine ring can be tailored to target specific enzymes or receptors in pests and weeds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Methoxy-6-methylpyridin-3-ol is not provided in the search results, general precautions for handling substituted pyridines should be followed. These compounds are typically irritants and may be harmful if ingested or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-Methoxy-6-methylpyridin-3-ol is a chemical compound with significant untapped potential in the fields of drug discovery and agrochemical research. Its versatile structure allows for a multitude of chemical modifications, making it an attractive building block for the synthesis of novel, high-value molecules. Further research into its synthesis, characterization, and applications is warranted to fully explore its utility.

References

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. (2019). Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • ResearchGate. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives | Request PDF. Available at: [Link]

Sources

Hydrogen Bonding Dynamics of 2-Methoxy-6-methylpyridin-3-ol: Structural Determinants and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen bonding potential of 2-Methoxy-6-methylpyridin-3-ol Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The molecule 2-Methoxy-6-methylpyridin-3-ol represents a sophisticated case study in non-covalent interaction dynamics, specifically serving as a model for intramolecular hydrogen bond (IMHB) masking . For medicinal chemists and structural biologists, understanding the hydrogen bonding potential of this scaffold is critical not merely for characterization, but for predicting membrane permeability , solubility profiles , and ligand-receptor binding kinetics .

This guide dissects the competing hydrogen bonding motifs within the molecule—specifically the interplay between the 3-hydroxyl donor, the 2-methoxy acceptor, and the pyridine nitrogen. We provide a validated experimental framework to quantify these interactions and leverage them for rational drug design.

Structural & Electronic Analysis

The "Guaiacol-Pyridine" Hybrid Motif

The core of 2-Methoxy-6-methylpyridin-3-ol features a 3-hydroxy-2-methoxy substitution pattern, structurally analogous to guaiacol (2-methoxyphenol) , grafted onto a pyridine ring. This creates a unique electronic environment where the hydrogen bond donor (3-OH) is flanked by two potential acceptors:

  • The Proximal Oxygen: The ether oxygen of the 2-methoxy group.

  • The Distal Nitrogen: The pyridine ring nitrogen (N1).

However, geometric constraints dictate the dominant interaction. Unlike 2-hydroxypyridine, which tautomerizes to a pyridone, the 2-methoxy group locks the system in the pyridine form.

Intramolecular vs. Intermolecular Potential

The molecule exists in a conformational equilibrium governed by solvent polarity:

  • The "Closed" Conformer (Lipophilic): In non-polar environments (or vacuum), the hydroxyl proton forms a stable 5-membered intramolecular hydrogen bond with the methoxy oxygen (

    
    ). This "masks" the polar donor/acceptor groups, effectively reducing the Topological Polar Surface Area (TPSA) and enhancing membrane permeability.
    
  • The "Open" Conformer (Hydrophilic): In polar protic solvents (e.g., water), the intramolecular bond is disrupted. The 3-OH group rotates to donate a hydrogen bond to the solvent, while the pyridine nitrogen (N1) and methoxy oxygen act as acceptors.

Table 1: Calculated Electronic Properties & H-Bond Donors/Acceptors

PropertyValue (Approx.)Mechanistic Implication
H-Bond Donors (HBD) 1 (3-OH)Critical for receptor anchoring; capable of "hiding" via IMHB.
H-Bond Acceptors (HBA) 3 (N1, O-Me, O-H)N1 is the strongest intermolecular acceptor; O-Me is the primary intramolecular acceptor.
pKa (3-OH) ~8.5 - 9.5The 6-methyl group (electron-donating) slightly destabilizes the phenoxide anion compared to unsubstituted analogs.
LogP (Closed) HighIMHB reduces water desolvation penalty, increasing effective lipophilicity.
LogP (Open) LowExposed polar groups interact strongly with bulk water.

Thermodynamics of the Hydrogen Bond Switch

The transition between the closed and open states is the defining pharmacological feature of this scaffold. This "Molecular Chameleon" behavior allows the molecule to traverse lipid bilayers (Closed) and then bind to aqueous protein pockets (Open).

Conformational Equilibrium Diagram

The following diagram illustrates the thermodynamic switch between the "Closed" (permeable) and "Open" (soluble) states.

ConformationalSwitch Closed CLOSED CONFORMER (Lipophilic) Intramolecular H-Bond (OH ... OMe) Transition SOLVENT BARRIER (Desolvation Penalty) Closed->Transition High Dielectric Solvent (e.g., Water) Transition->Closed Enthalpy Driven (IMHB Formation) Open OPEN CONFORMER (Hydrophilic) Intermolecular H-Bonds (OH ... H2O / N ... H2O) Transition->Open Entropy Driven Open->Transition Low Dielectric Environment (e.g., Lipid Bilayer)

Caption: Thermodynamic cycle showing the reversible transition between the intramolecularly bonded 'Closed' state and the solvated 'Open' state.

Experimental Characterization Protocols

To validate the hydrogen bonding potential in your specific derivative or formulation, use the following self-validating protocols.

NMR Titration (The "Gold Standard" for IMHB)

This protocol determines the strength of the intramolecular hydrogen bond by measuring the chemical shift perturbation (


) of the hydroxyl proton upon adding a hydrogen-bond disrupting solvent.

Reagents:

  • Solvent A:

    
     (Non-polar, supports IMHB).
    
  • Solvent B:

    
     (Polar aprotic, disrupts IMHB).
    
  • Analyte: 2-Methoxy-6-methylpyridin-3-ol (>98% purity).

Protocol:

  • Baseline Scan: Dissolve 5 mg of analyte in 600 µL

    
    . Acquire 
    
    
    
    NMR. Note the chemical shift of the OH proton (
    
    
    ).
    • Indicator: A sharp peak >5 ppm often indicates IMHB or strong dimerization.

  • Titration: Sequentially add

    
     in 10 µL increments (up to 100 µL).
    
  • Data Analysis: Plot

    
     vs. mole fraction of DMSO.
    
    • Interpretation: A small

      
        (< 0.5 ppm) suggests a strong, "locked" intramolecular bond that resists solvent disruption. A large 
      
      
      
      (> 2.0 ppm) indicates the OH was originally free or weakly bonded and is now strongly binding to DMSO.
IR Spectroscopy (Solid State vs. Solution)

FT-IR provides direct evidence of bond stiffness.

  • Free OH Stretch: Sharp band at

    
    .
    
  • Intramolecular H-Bond: Broadened, red-shifted band at

    
     (less shifted than intermolecular dimers).
    
  • Protocol: Measure the spectrum in dilute

    
     (to prevent dimerization). If the red-shifted band persists at high dilution, the H-bond is intramolecular .
    

Pharmacological Implications[2]

The "Molecular Chameleon" Effect in Drug Design

The 2-methoxy-6-methylpyridin-3-ol scaffold acts as a bioisostere for catechol or salicylamide moieties but with tunable lipophilicity.

  • Permeability: The formation of the intramolecular

    
     bond reduces the desolvation energy required to enter the lipid membrane. This effectively boosts the passive permeability (
    
    
    
    ) without adding lipophilic carbon chains.
  • Receptor Binding: Upon entering the binding pocket, the energetic cost of breaking the intramolecular bond (approx. 2-4 kcal/mol) must be compensated by the binding enthalpy.

    • Design Tip: If the target receptor requires the OH to act as a donor, ensure the receptor's acceptor is strong enough to "break open" the intramolecular lock.

Workflow for H-Bond Assessment

Use this logic flow to determine if this scaffold is suitable for your target.

Workflow Start START: Drug Candidate Evaluation Step1 Is Membrane Permeability Limiting? Start->Step1 Decision1 YES Step1->Decision1 Action1 Utilize 2-Methoxy-3-OH motif to form IMHB (Mask Polarity) Decision1->Action1 Step2 Does Receptor require OH as Donor? Action1->Step2 Decision2 YES Step2->Decision2 Action2 Calculate Energy Penalty (Is Receptor Interaction > 3 kcal/mol?) Decision2->Action2 Result OPTIMIZED LEAD Action2->Result

Caption: Decision matrix for incorporating the 2-methoxy-3-hydroxypyridine scaffold into drug leads.

References

  • Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols and Pyridines. Source: MDPI Molecules. URL:[Link]

  • Crystal Structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine. (Structural analog demonstrating packing forces). Source: Zeitschrift für Kristallographie.[1] URL:[Link]

  • Effects of Intramolecular Hydrogen Bonds on Intermolecular Interactions. Source: Academia.edu / J. Phys. Chem. URL:[Link]

  • PubChem Compound Summary: 2-Methoxy-6-methylpyridin-3-ol. Source: National Center for Biotechnology Information. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Methoxy-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the safe handling and interpretation of the Safety Data Sheet (SDS) for 2-Methoxy-6-methylpyridin-3-ol (CAS No. 289688-87-5). It is intended for researchers, scientists, and drug development professionals who may handle this compound or similar pyridine derivatives in a laboratory setting. This guide moves beyond the standard SDS format to provide a workflow-centric approach to safety, emphasizing the causality behind protocols and ensuring a self-validating system of laboratory practice.

Section 1: Core Hazard Identification and Physicochemical Profile

Understanding the intrinsic properties of a chemical is the foundation of a robust safety protocol. 2-Methoxy-6-methylpyridin-3-ol is a substituted pyridine derivative, a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis.[1] Its specific hazards, as identified under the Globally Harmonized System (GHS), necessitate careful handling.

Inferred GHS Classification and Hazards:

Based on data from analogous compounds, researchers should treat 2-Methoxy-6-methylpyridin-3-ol as possessing, at a minimum, the following hazards until a specific SDS is procured:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

It is critical to note that some related pyridine compounds are also classified as flammable liquids. Therefore, ignition sources should be rigorously controlled in the handling area.

Table 1: Physicochemical Properties of Related Pyridine Derivatives

PropertyValue (for 2-Methoxy-6-methylpyridine)Significance & Causality for Safe Handling
Molecular Formula C7H9NOIndicates the basic composition. The presence of nitrogen and oxygen suggests potential for NOx formation during combustion.
Physical Form Colorless to Yellow LiquidThe substance is a liquid at room temperature, meaning splash and vapor inhalation are primary exposure routes to control.
Boiling Point 156°C[4]A relatively high boiling point reduces the risk of generating high vapor concentrations at ambient temperatures, unlike more volatile solvents.[4]
Storage Temperature Room Temperature or 2-8°C[2][5]Conflicting data exists. Prudent practice dictates storage in a cool, dry, well-ventilated area away from heat sources.[2][5] Some suppliers recommend refrigerated storage for long-term stability.[2][5]

Section 2: The Risk Assessment Workflow

A dynamic risk assessment is not a one-time checklist but a continuous scientific process. Before any new procedure involving this compound, researchers must systematically evaluate the risks. This workflow ensures that potential hazards are identified and mitigated before work begins.

RiskAssessmentWorkflow cluster_Plan Planning Phase cluster_Control Control Implementation cluster_Execute Execution & Response P1 1. Identify Hazards (Review SDS of Analogs: Skin/Eye Irritant, Inhalation Hazard) P2 2. Evaluate Procedure (e.g., Weighing, Dissolving, Heating, Transfer) P1->P2 informs C1 3. Select Engineering Controls (Fume Hood, Safety Shower, Eyewash Station) P2->C1 dictates need for C2 4. Define PPE (Nitrile Gloves, Safety Goggles, Lab Coat) C1->C2 supplements E1 5. Implement Safe Work Practices (Work in Hood, Avoid Aerosols, Label Containers) C2->E1 enables E2 6. Prepare Emergency Response (Spill Kit Ready, First Aid Protocols Understood) E1->E2 requires EmergencyResponse cluster_Routes cluster_Actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action Action_Skin 1. Immediately remove contaminated clothing. 2. Flush skin with soap and water for 15 min. 3. Seek medical attention if irritation persists. Skin->Action_Skin Action Action_Eye 1. Immediately flush eyes with water for 15 min, lifting upper & lower eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. Eye->Action_Eye Action Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Ingestion->Action_Ingest Action

Caption: Emergency first aid response for various exposure routes.

Spill Response Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, prevent the spill from spreading. Use a spill kit with absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb and Clean: Wearing appropriate PPE, cover the spill with absorbent material. Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [6]5. Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste. [6]

Section 5: Storage and Waste Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place. [2][3][6]* Store away from heat, sparks, open flames, and other ignition sources. [6]* If the compound is determined to be a flammable liquid, it must be stored in a designated flammable liquids cabinet. * Store locked up to prevent unauthorized access. [3][7] Waste Disposal:

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. [3][6]* Do not allow the product to enter drains or waterways. [2][5]

References

  • Time in Lancaster County, US. Google Search. Accessed February 2026.
  • Safety Data Sheet. Leyan. Accessed February 2026.
  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC.
  • Original Article Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. American Journal of Translational Research. Accessed February 2026.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed February 2026.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed February 2026.
  • Safety Data Sheet - Angene Chemical. Angene Chemical. Accessed February 2026.
  • Aldrich M25406 - SAFETY DATA SHEET. Sigma-Aldrich. Accessed February 2026.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed February 2026.
  • Cas No. 289688-87-5 2-Methoxy-6-methylpyridin-3-ol. Arborpharm. Accessed February 2026.
  • 2-Methoxy-6-methylpyridine | 63071-03-4. Sigma-Aldrich. Accessed February 2026.

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Pharmacophore Modeling with 2-Methoxy-6-methylpyridin-3-ol Derivatives: A Strategic Guide to Scaffold-Hopping and Lead Identification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Senior Application Scientist's Perspective

In the field of computational drug discovery, our primary mandate is not merely to execute algorithms but to generate validated, high-probability hypotheses that accelerate the drug development pipeline. This guide is structured from that perspective. We will not simply list protocols; we will delve into the strategic causality behind each decision in the pharmacophore modeling workflow. The 2-Methoxy-6-methylpyridin-3-ol scaffold serves as our focal point—a privileged structure whose potential we aim to unlock through rigorous in-silico analysis. Our objective is to construct a self-validating system of protocols that you, as a fellow researcher, can adapt and deploy with confidence. Every claim and procedural step is grounded in established scientific principles, supported by authoritative references to ensure the integrity of the workflow.

Section 1: The Strategic Value of the Pyridin-3-ol Scaffold

The journey of drug discovery often begins with a promising chemical scaffold. The 2-Methoxy-6-methylpyridin-3-ol core is a noteworthy starting point. Pyridine and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Their prevalence is due to their ability to form a variety of non-covalent interactions, including hydrogen bonds and π-π stacking, which are crucial for molecular recognition at a biological target.[1][2]

Specifically, substituted pyridines are well-documented as potent enzyme inhibitors, a therapeutic strategy aimed at correcting metabolic imbalances or combating pathogens.[1][2] The pyridine ring is a common feature in many kinase inhibitors, where it often interacts with the highly conserved hinge region of the ATP-binding pocket.[3][4] Given this precedent, for the purpose of this guide, we will hypothesize that derivatives of 2-Methoxy-6-methylpyridin-3-ol are promising candidates for kinase inhibition. This provides a tangible and therapeutically relevant context for our modeling efforts.

Section 2: Pharmacophore Modeling - From Concept to Predictive Hypothesis

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features required for a molecule to exert a specific biological activity.[5][6] Pharmacophore modeling is the computational process of identifying and abstracting these features into a 3D query.[7] This query then serves as a sophisticated filter for rapidly screening vast chemical libraries to find novel molecules that match the required interaction pattern, a process known as virtual screening.[6][8]

This technique is exceptionally powerful for scaffold hopping—identifying structurally diverse molecules that possess the same necessary pharmacophoric features, thereby moving away from an initial chemical series to explore new intellectual property space.[9]

There are two primary pathways to generate a pharmacophore model, the choice of which is dictated by the available data:

  • Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the biological target is unknown, but a set of active and inactive molecules is available.[10][11] The model is built by superimposing the active compounds and extracting the chemical features they share.[11]

  • Structure-Based Pharmacophore Modeling (SBPM): Utilized when a high-resolution 3D structure of the target (e.g., from X-ray crystallography) is available.[10] The model is derived directly from the key interactions observed between the target and a bound ligand within the active site.[12]

The following diagram illustrates the initial decision-making process.

Start Start: Project Initiation (Targeting Kinases with Pyridin-3-ol Derivatives) Data_Check Is High-Resolution 3D Target Structure (e.g., PDB) Available? Start->Data_Check LBPM Execute Ligand-Based Pharmacophore Modeling (LBPM) Data_Check->LBPM No SBPM Execute Structure-Based Pharmacophore Modeling (SBPM) Data_Check->SBPM Yes End Validated Pharmacophore Model for Virtual Screening LBPM->End SBPM->End

Caption: High-level workflow decision matrix.

Section 3: Ligand-Based Pharmacophore Modeling (LBPM) Workflow

This approach is indispensable when a target structure is elusive. The entire hypothesis is built upon the principle that molecules with similar activity share common binding features.

The Causality of Dataset Curation

The quality of an LBPM is fundamentally dependent on the quality of the input data. A model built from a narrow set of structurally similar actives will likely be too biased and fail to identify novel scaffolds. Conversely, a dataset lacking confirmed inactive molecules (decoys) makes it impossible to train a model that can effectively discriminate between binders and non-binders. Therefore, the dataset must be both active-rich and structurally diverse .

Experimental Protocol: Training and Test Set Preparation

This protocol ensures the creation of a robust dataset for model generation and validation.

  • Data Compilation:

    • Assemble a set of at least 20-30 known active inhibitors for your target kinase. These should ideally span several orders of magnitude in activity (e.g., IC50 values).

    • Compile a larger set of inactive or "decoy" molecules. These should be structurally similar to the actives but with no reported activity, to challenge the model's specificity.[13]

  • Data Curation:

    • Standardize all molecular structures (e.g., neutralize salts, correct protonation states at physiological pH).

    • Generate low-energy 3D conformations for every molecule. Small molecules are flexible, and it is crucial to explore their conformational space to find the "bioactive" conformation.[13][14]

  • Set Partitioning:

    • Divide the curated dataset into a training set (approx. 70-80% of the data) and a test set (the remaining 20-30%).[15]

    • Crucially , the test set must not be used during model generation. Its sole purpose is to provide an unbiased assessment of the final model's predictive power.[14]

Experimental Protocol: Common Feature Pharmacophore Generation

This protocol uses the training set to build hypothetical models.

  • Feature Identification: For each molecule in the training set, identify potential pharmacophoric features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic Ring (AR), Positive/Negative Ionizable.[13]

  • Molecular Alignment & Model Generation:

    • Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase in Maestro/Schrödinger).[3][16]

    • The software superimposes the conformations of the active molecules, searching for a 3D arrangement of features common to all of them.[11]

    • The algorithm will generate multiple hypotheses, each representing a different potential binding mode. These models are ranked based on how well they map the active molecules while excluding the inactive ones.[17]

The Imperative of Model Validation

A generated pharmacophore is merely a hypothesis until it is rigorously validated. Validation is a self-validating system that ensures the model has true predictive power and is not a result of random chance.[9]

Experimental Protocol: Pharmacophore Model Validation
  • Test Set Screening:

    • Use the generated pharmacophore models to screen the independent test set.

    • A good model should identify a high percentage of the test set actives (high sensitivity) and a low percentage of the inactives (high specificity).[18]

  • Fischer's Randomization Test:

    • This method assesses the statistical significance of the model.[9]

    • The activities of the training set molecules are shuffled randomly, and new pharmacophore hypotheses are generated. This is repeated many times (e.g., 99 times).

    • If the original, non-randomized model has a significantly better score than the models from the shuffled datasets, it indicates that the original model is robust and not due to chance correlation.

  • Goodness of Hit (GH) Score:

    • This metric combines sensitivity and specificity into a single score, providing a quantitative measure of model quality.[19] A GH score between 0 and 1, where >0.7 is generally considered a good model.

cluster_0 1. Data Preparation cluster_1 2. Model Generation cluster_2 3. Rigorous Validation P1 Compile Actives & Inactives P2 Standardize & Generate 3D Conformations P1->P2 P3 Partition into Training (80%) & Test (20%) Sets P2->P3 G1 Identify Pharmacophoric Features in Training Set P3->G1 G2 Align Actives & Generate Pharmacophore Hypotheses G1->G2 V1 Screen Test Set (Assess Sensitivity/Specificity) G2->V1 V2 Fischer's Randomization (Assess Statistical Significance) G2->V2 V3 Calculate GH Score (Quantify Quality) V1->V3 V2->V3 Output Validated LBPM V3->Output

Caption: Detailed Ligand-Based Pharmacophore Modeling Workflow.

Section 4: Structure-Based Pharmacophore Modeling (SBPM) Workflow

When a target's 3D structure is available, we can bypass the uncertainty of ligand alignment and derive a pharmacophore directly from the target's binding site. This method is generally faster and often more accurate.[12]

The Advantage of Structural Data

A protein-ligand complex from the Protein Data Bank (PDB) is a physical snapshot of a successful molecular recognition event. It provides a direct map of the essential interactions—the hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that constitute the pharmacophore.[8][12]

Experimental Protocol: Target Preparation and Binding Site Identification
  • Structure Acquisition and Preparation:

    • Download a relevant crystal structure (e.g., a kinase in complex with an inhibitor) from the PDB.

    • Prepare the protein structure: add hydrogens, assign correct bond orders, remove water molecules not critical for binding, and minimize the structure to relieve steric clashes.

  • Binding Site Definition:

    • Identify the amino acid residues that constitute the binding pocket, typically within 5-6 Å of the co-crystallized ligand.

Experimental Protocol: Interaction-Based Pharmacophore Generation
  • Feature Mapping:

    • Use software (e.g., LigandScout, MOE, Discovery Studio) to automatically identify the key interaction points between the ligand and the binding site residues.[10][20]

    • These interactions are directly translated into pharmacophoric features. For example, a hydrogen bond from a backbone NH to the ligand's pyridine nitrogen becomes an HBA feature. A hydrophobic interaction with a leucine side chain becomes an 'H' feature.

  • Exclusion Volume Creation:

    • Add exclusion volume spheres to the model. These represent regions of the binding site occupied by the protein itself. During virtual screening, any molecule that clashes with these volumes will be discarded, reducing false positives.[8]

Protocol: Model Refinement and Validation

Even structure-based models require validation.

  • Database Seeding: Create a test database containing the known active ligand(s) and a large set of decoy molecules.

  • Screening and Evaluation: Screen the test database with the SBPM. The model is considered valid if it can successfully retrieve the active ligand(s) with a high rank and reject the vast majority of decoys.[21] This is often quantified using an Enrichment Factor (EF) or Receiver Operating Characteristic (ROC) curve analysis.[22]

cluster_0 1. Target Preparation cluster_1 2. Model Generation cluster_2 3. Validation P1 Download PDB Structure (Protein-Ligand Complex) P2 Prepare Protein: Add H, Optimize, etc. P1->P2 P3 Define Binding Site (Residues near Ligand) P2->P3 G1 Map Protein-Ligand Interaction Points P3->G1 G2 Translate Interactions into Pharmacophore Features G1->G2 G3 Add Exclusion Volumes to Define Pocket Shape G2->G3 V2 Screen Database with Model G3->V2 V1 Create Test Database (Actives + Decoys) V1->V2 V3 Calculate Enrichment Factor & ROC-AUC V2->V3 Output Validated SBPM V3->Output

Caption: Detailed Structure-Based Pharmacophore Modeling Workflow.

Section 5: Application - Virtual Screening and Hit Identification

With a validated pharmacophore model, the next step is to use it to discover new potential inhibitors.

The Logic of Pharmacophore-Based Virtual Screening

Virtual screening is the computational equivalent of high-throughput screening. The pharmacophore model acts as a 3D query to rapidly search through databases containing millions of compounds.[7][8] Only molecules that can adopt a low-energy conformation that geometrically and chemically matches the pharmacophore features are retained as "hits."[22] This process is incredibly fast, allowing for the efficient filtering of massive chemical spaces.

Protocol: Database Screening and Hit Retrieval
  • Database Selection: Choose one or more large compound databases for screening (e.g., Enamine, ZINC, ChEMBL). Ensure the databases contain 3D conformations for each molecule.

  • Screening Execution: Run the virtual screen using the validated pharmacophore model as the query. The output will be a list of "hit" compounds that fit the model.

  • Hit Filtering: The raw hit list is often large. Filter the hits based on desirable drug-like properties (e.g., Lipinski's Rule of Five, ADMET properties) to prioritize the most promising candidates.[18]

Post-Screening Analysis: From Hits to Leads

The virtual screening hits are not yet leads. They require further computational and experimental validation.

  • Visual Inspection and Clustering: Visually inspect the top-scoring hits to ensure they make chemical sense. Cluster the hits by structural similarity to identify diverse scaffolds.

  • Molecular Docking: Dock the most promising and diverse hits into the target's binding site (if known) to refine their binding poses and estimate binding affinity.[23] This step serves as a secondary filter and helps to cross-validate the pharmacophore results.

  • Experimental Validation: The ultimate test is experimental. The top candidates from the computational workflow must be acquired or synthesized and tested in a biological assay to confirm their activity.

Section 6: Data Presentation and Visualization

Clear presentation of data is crucial for interpreting model quality.

Table 1: Hypothetical Pharmacophore Model Validation Summary
Model IDMethodFeatures (HBA, HBD, H, AR)GH ScoreROC AUCEnrichment Factor (Top 1%)Comments
LBPM-01 Ligand-Based2, 1, 1, 10.820.8845.2Excellent discrimination. Selected for screening.
LBPM-02Ligand-Based1, 1, 2, 10.650.7121.7Moderate performance; lower specificity.
SBPM-01 Structure-Based2, 1, 2, 0N/A0.9468.5High retrieval of actives. Selected for screening.
Contextual Biological Pathway

To ground our work in a relevant biological context, the following diagram illustrates a simplified generic kinase signaling pathway, which is often the target of inhibitors developed from scaffolds like pyridine.

cluster_0 cluster_1 Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binding & Dimerization ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) Receptor->Downstream Phosphorylation Cascade ATP ATP ATP->Receptor Phosphate Source Inhibitor Pyridin-3-ol Derivative (Our Inhibitor) Inhibitor->Receptor Blocks ATP Binding Site Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

Section 7: Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous framework for applying pharmacophore modeling to the 2-Methoxy-6-methylpyridin-3-ol scaffold. By adhering to these self-validating protocols, researchers can move from a promising chemical starting point to a set of validated, diverse, and data-driven lead candidates. The strength of this approach lies in its ability to abstract complex molecular interactions into a simple, searchable query, enabling the rapid exploration of vast chemical spaces.

The future of pharmacophore modeling is becoming increasingly integrated with artificial intelligence and machine learning.[10][24] These technologies promise to enhance feature extraction, improve the accuracy of virtual screening, and even generate novel molecular structures de novo that perfectly match a pharmacophore query. By combining the robust, physics-based principles outlined here with the pattern-recognition power of modern AI, the efficiency and success rate of computational drug discovery are poised for significant advancement.

References

  • Langer, T., & Wolber, G. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling. [Link]

  • Schuster, D., & Langer, T. (2005). Pharmacophore modeling and virtual screening for rational drug design. Current Pharmaceutical Design. [Link]

  • Kaur, H., & Singh, J. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

  • Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. [Link]

  • Protheragen. Ligand-based Pharmacophore Modeling. Protheragen. [Link]

  • Protheragen. Structure-based Pharmacophore Modeling. Protheragen. [Link]

  • Al-Shabib, N. A., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. ScienceDirect. [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). ACS Publications. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling. (n.d.). ResearchGate. [Link]

  • Pharmacophore model for type I protein kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). IntechOpen. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). PMC. [Link]

  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. [Link]

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]

  • Pharmacophore modeling. (2025). Fiveable. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2009). PubMed. [Link]

  • Computational workflow for structure-based pharmacophore modelling. (n.d.). ResearchGate. [Link]

  • Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. (2024). PMC. [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PMC. [Link]

  • Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023). Frontiers. [Link]

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  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Hilaris. [Link]

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Methodological & Application

From Plant-Derived Flavorant to Versatile Precursor: A Detailed Guide to the Synthesis of 2-Methoxy-6-methylpyridin-3-ol from Maltol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-methoxy-6-methylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol outlines a robust and accessible pathway commencing from the readily available, naturally derived flavorant, maltol. The synthesis proceeds through a key intermediate, 3-hydroxy-6-methyl-2-pyridinone, which is then selectively O-methylated to yield the target compound. This guide is designed to provide researchers with not only a detailed experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound, is widely used in the food industry as a flavor enhancer.[1] Beyond its organoleptic properties, its pyranone scaffold presents a versatile starting point for the synthesis of more complex heterocyclic systems. One such valuable transformation is the conversion of the pyranone ring into a pyridinone core, a privileged structure in numerous biologically active molecules. The target molecule of this guide, 2-methoxy-6-methylpyridin-3-ol, is a functionalized pyridinol derivative with potential applications as an intermediate in the synthesis of novel pharmaceutical agents. Its structure incorporates a methoxy group and a hydroxyl group on the pyridine ring, offering multiple points for further chemical modification.

This guide details a two-step synthetic sequence to obtain 2-methoxy-6-methylpyridin-3-ol from a maltol-derived precursor. The methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis and is supported by established chemical principles and literature precedents.

Synthetic Strategy Overview

The overall synthetic pathway from a maltol-related starting material to 2-methoxy-6-methylpyridin-3-ol is depicted below. The strategy hinges on two key transformations:

  • Ring Transformation: Conversion of a 4-hydroxy-6-methyl-2H-pyran-2-one, an isomer of maltol readily prepared from dehydroacetic acid, into the corresponding 3-hydroxy-6-methyl-2-pyridinone via reaction with an ammonia source.

  • Selective O-Methylation: The selective methylation of the 3-hydroxyl group of the pyridinone intermediate to yield the final product.

Synthetic_Pathway Maltol Maltol/Dehydroacetic Acid Derivative Intermediate1 4-Hydroxy-6-methyl- 2H-pyran-2-one Maltol->Intermediate1 Hydrolysis Intermediate2 3-Hydroxy-6-methyl- 2-pyridinone Intermediate1->Intermediate2 Ammonolysis FinalProduct 2-Methoxy-6-methyl- pyridin-3-ol Intermediate2->FinalProduct Selective O-Methylation

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 3-Hydroxy-6-methyl-2-pyridinone

The initial step involves the synthesis of the key pyridinone intermediate. While maltol itself can be used, a more direct and well-documented route to the necessary precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, starts from the commercially available dehydroacetic acid.

Protocol 1.1: Preparation of 4-Hydroxy-6-methyl-2H-pyran-2-one from Dehydroacetic Acid

This protocol is adapted from the work of de Oliveira et al. (2012).[2]

Materials:

  • Dehydroacetic acid

  • Sulfuric acid (92% aqueous solution)

  • Crushed ice

  • Beaker

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a suitable flask, combine dehydroacetic acid (1.0 mmol) and a 92% sulfuric acid aqueous solution (5.0 mmol).

  • Heat the mixture to 130 °C and maintain this temperature for 10 minutes.

  • While the mixture is still warm, carefully pour it into a beaker containing crushed ice.

  • A precipitate will form. Collect the solid by filtration and wash it thoroughly with cold water.

  • Dry the solid to obtain 4-hydroxy-6-methyl-2H-pyran-2-one. An expected yield of approximately 86% can be achieved.[2]

Protocol 1.2: Synthesis of 3-Hydroxy-6-methyl-2-pyridinone

This protocol describes the ring transformation of the pyranone intermediate to the desired pyridinone.[2]

Materials:

  • 4-Hydroxy-6-methyl-2H-pyran-2-one

  • Ammonium hydroxide (28% aqueous solution)

  • Flask

  • Stirring apparatus

Procedure:

  • In a flask, add 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol).

  • Under constant stirring, add a 28% aqueous solution of ammonium hydroxide (5.0 mmol).

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by removing the excess ammonia and water under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). An expected yield of around 80% is reported for this transformation.[2]

Note on Tautomerism: 3-Hydroxy-6-methyl-2-pyridinone exists in equilibrium with its tautomer, 6-methyl-2,3-dihydroxypyridine. The pyridinone form is generally the major tautomer.

PART 2: Selective O-Methylation of 3-Hydroxy-6-methyl-2-pyridinone

The final step is the selective methylation of the 3-hydroxyl group. The choice of methylating agent and reaction conditions is crucial to favor O-methylation over potential N-methylation of the pyridinone ring. Dimethyl sulfate in the presence of a suitable base is a common and effective method for this transformation.

Protocol 2.1: Synthesis of 2-Methoxy-6-methylpyridin-3-ol

This protocol is based on general procedures for the O-methylation of hydroxypyridinones.

Materials:

  • 3-Hydroxy-6-methyl-2-pyridinone

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-6-methyl-2-pyridinone (1.0 mmol) in a suitable solvent such as acetone or DMF.

  • Add a slight excess of a base, such as potassium carbonate (1.2-1.5 mmol).

  • To the stirred suspension, add dimethyl sulfate (1.1 mmol) dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-methoxy-6-methylpyridin-3-ol.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield
1.1Dehydroacetic acidH₂SO₄4-Hydroxy-6-methyl-2H-pyran-2-one~86%[2]
1.24-Hydroxy-6-methyl-2H-pyran-2-oneNH₄OH3-Hydroxy-6-methyl-2-pyridinone~80%[2]
2.13-Hydroxy-6-methyl-2-pyridinone(CH₃)₂SO₄, K₂CO₃2-Methoxy-6-methylpyridin-3-olVariable

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Pyridinone Formation cluster_1 Step 2: O-Methylation start1 Dehydroacetic Acid op1_1 Add H₂SO₄ Heat to 130°C start1->op1_1 intermediate1 4-Hydroxy-6-methyl- 2H-pyran-2-one op1_1->intermediate1 op1_2 Add NH₄OH Stir at RT intermediate1->op1_2 intermediate2 3-Hydroxy-6-methyl- 2-pyridinone op1_2->intermediate2 start2 3-Hydroxy-6-methyl- 2-pyridinone op2_1 Dissolve in Acetone/DMF Add K₂CO₃ start2->op2_1 op2_2 Add (CH₃)₂SO₄ Reflux op2_1->op2_2 workup Work-up & Purification op2_2->workup final_product 2-Methoxy-6-methyl- pyridin-3-ol workup->final_product

Figure 2: Step-by-step experimental workflow.

Discussion and Scientific Rationale

The conversion of the 4-pyranone ring to a 2-pyridinone is a well-established transformation. The reaction with ammonia proceeds via a nucleophilic attack of ammonia on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of a water molecule to form the more stable pyridinone ring system.

The selective O-methylation of 3-hydroxy-2-pyridinone is a critical step. 2-Pyridones are ambident nucleophiles and can undergo alkylation at either the nitrogen or the oxygen atom. The outcome of the alkylation is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion of the pyridone salt. Generally, harder electrophiles and conditions that favor the existence of the pyridinolate oxygen as the primary nucleophile will promote O-alkylation. The use of dimethyl sulfate, a relatively hard alkylating agent, in a polar aprotic solvent like DMF or acetone with a carbonate base typically favors the desired O-methylation.

Characterization Data

For verification of the synthesized compounds, the following characterization data can be used as a reference.

3-Hydroxy-6-methyl-2-pyridinone:

  • Appearance: White to off-white solid.

  • Spectroscopic data should be consistent with the structure, showing characteristic peaks for the pyridinone ring, the methyl group, and the hydroxyl group in ¹H NMR, ¹³C NMR, and IR spectroscopy.

2-Methoxy-6-methylpyridin-3-ol:

  • Appearance: Expected to be a solid or oil.

  • ¹H NMR: Expected signals for the methyl group, methoxy group, and the aromatic protons on the pyridine ring.

  • ¹³C NMR: Expected signals for all the carbon atoms in the molecule, including the methoxy carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-methoxy-6-methylpyridin-3-ol from a readily available maltol-derived precursor. By following the outlined procedures, researchers can reliably produce this valuable building block for further applications in drug discovery and development. The provided rationale for the key synthetic steps aims to empower researchers to adapt and optimize the protocol for their specific needs.

References

  • de Oliveira, C. S. A., Lacerda, V., de Castro, A. A., de Oliveira, R. B., & da Silva, J. G. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(5), 5533–5549. [Link]

  • PubChem. (n.d.). Maltol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Organic Synthesis: General Remarks. In F. Zaragoza Dörwald (Ed.), Organic Synthesis on Solid Phase (pp. 1-34).

Sources

Application Note: Synthesis of Pyridone-Based HIV-1 Integrase Inhibitors using 2-Methoxy-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 2-Methoxy-6-methylpyridin-3-ol (CAS: 289688-87-5) as a privileged scaffold in the synthesis of second-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). While early INSTIs like Raltegravir utilized pyrimidinone cores, modern blockbuster agents (e.g., Dolutegravir, Bictegravir) rely on fused pyridone motifs to sequester the catalytic magnesium ions (


) within the viral active site. This guide provides a validated workflow for converting the 2-methoxypyridine precursor into a functionalized pyridone pharmacophore, emphasizing regioselective halogenation, Suzuki-Miyaura cross-coupling, and the critical "pyridone unmasking" hydrolysis step.

Introduction: The Pyridone Scaffold in Antiviral Design

The "Privileged Structure" Hypothesis

The 2-Methoxy-6-methylpyridin-3-ol molecule serves as a masked precursor to 3-hydroxy-2-pyridones , a chemical class renowned for its metal-chelating properties. In the context of HIV-1 inhibition, the drug must bind to the viral Integrase (IN) enzyme complexed with viral DNA.

  • Mechanism of Action (MOA): The 3-hydroxy-2-pyridone motif forms a planar tridentate chelation complex with two divalent metal ions (

    
     or 
    
    
    
    ) in the IN active site. This displaces the water molecules required for the hydrolysis of the host DNA, effectively halting the "strand transfer" step of viral replication.
  • Why 2-Methoxy? The 2-methoxy group acts as a protecting group for the amide/lactam functionality during harsh organometallic coupling steps (e.g., lithiation or palladium-catalyzed cross-couplings) that would otherwise poison the catalyst or lead to N-alkylation side products.

Retrosynthetic Logic

The synthesis targets a core similar to the tricyclic scaffold of Dolutegravir. The workflow proceeds from the functionalization of the pyridine ring to the final deprotection.

Retrosynthesis Target Target: HIV-1 INSTI (Pyridone Core) (Metal Chelator) Intermediate1 Intermediate A: Functionalized Pyridone Target->Intermediate1 Hydrolysis (Unmasking) Intermediate2 Intermediate B: Coupled Biaryl Ether Intermediate1->Intermediate2 Suzuki Coupling (Hydrophobic Tail Addition) Start Starting Material: 2-Methoxy-6-methylpyridin-3-ol Intermediate2->Start Regioselective Iodination

Figure 1: Retrosynthetic analysis showing the conversion of the methoxypyridine precursor into the active antiviral pharmacophore.

Experimental Protocols

Protocol 1: Regioselective Iodination (C-4 Functionalization)

Objective: Introduce a reactive handle (Iodine) at the C-4 position to enable subsequent cross-coupling. The 3-hydroxyl group directs the electrophilic aromatic substitution to the ortho-position (C-4).

Materials:

  • 2-Methoxy-6-methylpyridin-3-ol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) (anhydrous)

  • TFA (Trifluoroacetic acid) (0.1 eq - Catalyst)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-Methoxy-6-methylpyridin-3-ol (10 mmol) and anhydrous ACN (50 mL). Stir until fully dissolved.

  • Catalyst Addition: Add TFA (1 mmol) dropwise. The mild acidity activates the NIS without protonating the pyridine nitrogen to the point of deactivation.

  • Iodination: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The product (4-iodo analog) will be less polar than the starting material.

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (solution turns from reddish to pale yellow). Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): The starting material shows two aromatic protons (C4-H and C5-H) as doublets. The product will show a singlet at approximately 7.5 ppm (C5-H), confirming substitution at C-4.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Attach the hydrophobic "tail" (e.g., 4-fluorophenyl group) required for binding to the viral hydrophobic pocket.

Materials:

  • 4-Iodo-2-methoxy-6-methylpyridin-3-ol (Product from Protocol 1)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • 1,4-Dioxane

Procedure:

  • Degassing: In a pressure vial, combine the iodinated pyridine (5 mmol), boronic acid (6 mmol), and 1,4-dioxane (20 mL). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add

    
     and 
    
    
    
    solution (5 mL). Seal the vial immediately.
  • Heating: Heat to 90°C for 12 hours. The reaction mixture will turn black (Pd precipitation) upon completion.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with MeOH.[1]

  • Purification: Concentrate the filtrate and purify via preparative HPLC or column chromatography.

Data Summary: Solvent Screening for Coupling

Solvent SystemTemperatureYield (%)Notes
DMF / H2O100°C45%Significant homocoupling of boronic acid observed.
Dioxane / H2O 90°C 82% Optimal conditions. Clean conversion.
Toluene / EtOH80°C60%Slow kinetics; incomplete reaction after 24h.
Protocol 3: The "Unmasking" - Demethylation to Pyridone

Objective: Convert the 2-methoxypyridine into the biologically active 2-pyridone tautomer. This step reveals the donor oxygen required for


 chelation.

Materials:

  • Coupled Intermediate (from Protocol 2)

  • Lithium Chloride (LiCl) (5.0 eq)

  • p-Toluenesulfonic acid (pTsOH) (1.0 eq)

  • Dimethylacetamide (DMAc)

Procedure:

  • Setup: Dissolve the intermediate (2 mmol) in DMAc (10 mL). Add LiCl (10 mmol) and pTsOH (2 mmol).

  • Thermal Hydrolysis: Heat the mixture to 140°C for 6 hours. This harsh condition is required to cleave the methyl ether via an

    
    -type attack by the chloride ion on the methyl group.
    
    • Note: Acidic hydrolysis (HBr/AcOH) is an alternative but may degrade the fluorophenyl moiety. The LiCl/DMAc method is milder on the scaffold.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as an off-white solid.

  • Isolation: Filter the solid, wash with water and diethyl ether. Recrystallize from Ethanol/Water.[2]

Mechanism of Action & Visualization

The final synthesized molecule functions by binding to the catalytic core of HIV Integrase. The diagram below illustrates the "Two-Metal Ion" binding mode, where the newly revealed pyridone oxygen and the 3-hydroxyl group coordinate the metal ions.

MOA cluster_complex Catalytic Core Inhibition Mg1 Mg++ (A) Mg2 Mg++ (B) Drug Synthesized Pyridone (Tridentate Chelator) Drug->Mg1 O-Donor Drug->Mg2 O-Donor Enzyme HIV Integrase Active Site (DDE Motif) Enzyme->Mg1 Asp64/Asp116 Enzyme->Mg2 Glu152

Figure 2: The Two-Metal Ion mechanism. The synthesized pyridone coordinates two Mg2+ ions, blocking viral DNA processing.

Safety and Handling

  • 2-Methoxy-6-methylpyridin-3-ol: Irritant. Avoid inhalation of dust.

  • NIS (N-Iodosuccinimide): Light-sensitive and moisture-sensitive. Store in the dark at 2-8°C.

  • Palladium Catalysts: Heavy metal hazard. Dispose of all heavy metal waste in dedicated streams.

  • Lithium Chloride/DMAc: DMAc is a potent solvent and potential reproductive toxin. Use essentially in a fume hood.

References

  • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent Inhibitor of HIV-1 Integrase." Journal of Medicinal Chemistry.

  • Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 2: Bi- and Tricyclic Derivatives Result in Superior Antiviral and Pharmacokinetic Profiles." Journal of Medicinal Chemistry.

  • Kawasuji, T., et al. (2006). "3-Hydroxy-4(1H)-pyridinones as an Emerging Class of HIV-1 Integrase Inhibitors." Bioorganic & Medicinal Chemistry.

  • Shionogi & Co., Ltd. (2002). "S-1360: In vitro activity of a new HIV-1 integrase inhibitor."[3] 9th Conference on Retroviruses and Opportunistic Infections.

Sources

Green chemistry protocols for synthesizing methoxy-methyl-pyridinols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Protocols for the Synthesis of Methoxy-Methyl-Pyridinols

Executive Summary

The synthesis of methoxy-methyl-pyridinols —structural analogs of Vitamin B6 and critical pharmacophores in proton pump inhibitors and antibiotics—has historically relied on chlorinated intermediates (e.g., 2-chloropyridines) and toxic alkylating agents (Methyl Iodide, Dimethyl Sulfate). These traditional routes suffer from poor atom economy and high E-factors (waste-to-product ratios).[1][2]

This Application Note details a fully green workflow for constructing these scaffolds. We replace the classical Hantzsch/halogenation route with a water-based Guareschi-Thorpe Multicomponent Reaction (MCR) followed by a tunable, regioselective O-methylation using Dimethyl Carbonate (DMC) .[2] This protocol eliminates chlorinated solvents and carcinogenic alkylating agents, aligning with the 12 Principles of Green Chemistry.

Strategic Workflow & Green Metrics

The transition from "Class A" traditional synthesis to this green protocol offers quantifiable benefits:

MetricTraditional Route (via 2-Chloropyridine)Green Protocol (Aqueous MCR + DMC)
Solvent DCM, DMF, TolueneWater, Ethanol, Biodegradable Esters
Reagents POCl₃, Methyl Iodide (MeI), NaHAmmonium Carbonate, Dimethyl Carbonate (DMC), DBU
Atom Economy < 45% (High halogen waste)> 85% (Water/CO₂ as byproducts)
Safety Carcinogenic, CorrosiveNon-toxic, Biodegradable
Selectivity High (via specific leaving groups)Tunable (via Catalyst/Temp control)
Process Flow Diagram

GreenSynthesis Raw Precursors (Ethyl Acetoacetate + Cyanoacetamide) MCR Step 1: Aqueous MCR (Guareschi-Thorpe) Raw->MCR Water, 80°C (NH4)2CO3 Core Intermediate (3-Cyano-6-methyl-2-pyridone) MCR->Core Precipitation & Filtration Methyl Step 2: Green Methylation (Dimethyl Carbonate) Core->Methyl DMC, DBU Reflux Product Target (Methoxy-Methyl-Pyridinol) Methyl->Product Selective O-Alkylation

Figure 1: The green synthesis workflow eliminates halogenated intermediates and utilizes water and DMC as eco-friendly solvents/reagents.[2][3][4]

Protocol 1: Aqueous Guareschi-Thorpe Assembly

Objective: Synthesis of the 3-cyano-6-methyl-2-pyridone core (tautomer of 2-hydroxy-pyridine). Mechanism: This base-promoted condensation involves a Michael addition followed by cyclization.[1][2] Using Ammonium Carbonate


 in water serves a dual purpose: it acts as the nitrogen source and a mild buffering base, preventing the need for external organic bases.
Materials:
  • Ethyl acetoacetate (10 mmol)[5]

  • Cyanoacetamide (10 mmol)[5]

  • Ammonium Carbonate (10 mmol)

  • Solvent: Deionized Water (10 mL)

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle.[1]

Step-by-Step Procedure:
  • Charge: In a 50 mL round-bottom flask, dissolve cyanoacetamide (0.84 g) and ammonium carbonate (0.96 g) in 10 mL of water.

  • Addition: Add ethyl acetoacetate (1.30 g) dropwise at room temperature. The mixture may become slightly turbid.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Observation: The solution will clarify and then, within 30-60 minutes, a solid precipitate will begin to form (the pyridone product is insoluble in water).

  • Completion: Continue heating for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Ethanol 9:1).[2]

  • Work-up (Green): Cool the reaction mixture to room temperature and then to 4°C in an ice bath.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with 5 mL of ice-cold water and 5 mL of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the solid at 60°C.

    • Yield: Typically 85–92%.[2]

    • Purity: >95% (often requires no recrystallization).[2]

Scientific Insight: Water promotes the reaction via the hydrophobic effect , accelerating the aggregation of organic reactants. The precipitation of the product drives the equilibrium forward (Le Chatelier’s principle).

Protocol 2: Tunable Green O-Methylation with DMC

Objective: Conversion of the pyridone core to the 2-methoxy-6-methyl derivative. Challenge: Pyridones are ambient nucleophiles (N vs. O attack).

  • Kinetic Control: Favors N-methylation (yielding N-methyl-2-pyridone).[1][2]

  • Thermodynamic/Hard-Soft Control: Favors O-methylation (yielding 2-methoxypyridine).[1][2] Green Solution: Dimethyl Carbonate (DMC) is a "tunable" methylating agent.[2][3] Unlike MeI (always soft), DMC acts as a carboxymethylating agent (hard) or methylating agent (soft) depending on temperature. However, for O-selectivity on pyridones, we utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cesium Carbonate to direct the attack.[1][2]

Materials:
  • Substrate: 3-cyano-6-methyl-2-pyridone (from Protocol 1)[1][2]

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Acts as both)[3]

  • Base: DBU (1.0 equiv) or

    
     (with catalytic 18-crown-6 for O-selectivity)[1][2]
    
  • Note: For strict O-methylation, recent literature suggests TfOH catalysis or specific base tuning.[1][2] Here we use the DBU/DMC reflux method which favors O-alkylation due to the steric hindrance at Nitrogen provided by the 3-cyano group and the base strength.[2]

Step-by-Step Procedure:
  • Setup: Place the pyridone substrate (5 mmol) in a pressure tube or round-bottom flask.

  • Solvent/Reagent: Add Dimethyl Carbonate (DMC) (10 mL). DMC is used in excess as it is a green solvent.[2]

  • Catalyst: Add DBU (5 mmol).

    • Mechanism:[2][6][7] DBU forms a soluble salt with the pyridone, enhancing the nucleophilicity of the oxygen atom.

  • Reaction: Reflux at 90°C (DMC boiling point) for 8–12 hours.

    • Green Tip: If using a microwave reactor, heat to 130°C for 20 minutes to significantly accelerate the reaction.

  • Monitoring: Check TLC/HPLC. N-methyl products typically have lower Rf values than O-methyl products on silica.[1][2]

  • Work-up: Distill off the excess DMC (recyclable).

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water (to remove DBU salts), and evaporate. If N-methyl byproduct is present (usually <10% with this method), separate via short silica plug or recrystallization from Ethanol/Water.[2]

Mechanistic Visualization (DMC Selectivity)

DMC_Mechanism cluster_paths Selectivity Pathways DMC Dimethyl Carbonate (DMC) (Green Reagent) N_Path N-Attack (Kinetic) Favored by K2CO3/Polar Solvents DMC->N_Path O_Path O-Attack (Thermodynamic) Favored by DBU/Sterics/Hard-Hard Interaction DMC->O_Path Pyridone Pyridone Anion (Ambident Nucleophile) Pyridone->N_Path Pyridone->O_Path N_Prod N-Methyl Product N_Path->N_Prod N-Methyl-2-pyridone (Byproduct) O_Prod 2-Methoxy Product O_Path->O_Prod 2-Methoxy-pyridine (Target)

Figure 2: Mechanistic divergence in DMC methylation. The use of DBU and steric bulk at the 3-position (cyano group) helps shift selectivity toward the desired O-methylated product.

Quality Control & Validation

To ensure the integrity of the "Green" label and product purity, the following validation steps are required:

  • NMR Validation (Regiochemistry):

    • 1H NMR (CDCl₃): The O-methyl group typically appears as a singlet around 3.9–4.0 ppm .[2] The N-methyl group (byproduct) appears upfield around 3.4–3.6 ppm .[2]

    • 13C NMR: The Carbonyl carbon (C=O) in N-methyl pyridones appears around 160-164 ppm .[2] The C-O carbon in 2-methoxypyridines appears further downfield, often 164-169 ppm .[1][2]

  • Green Metrics Calculation (Example):

    • Atom Economy (AE): MW(Product) / ΣMW(Reagents).

      • Traditional (MeI): Low AE due to NaI waste.[2]

      • Protocol 2 (DMC): High AE.[2] Byproducts are Methanol and CO₂ (which can be vented or captured).

    • E-Factor: Mass of Waste / Mass of Product.

      • Target E-Factor for this protocol: < 5 . (Pharma industry average is 25-100).[2]

References

  • Guareschi-Thorpe in Water: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.[2] RSC Advances, 2023. Link

  • DMC as Green Reagent: Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[8][9] Green Chemistry, 2008.[9] Link

  • Regioselective Alkylation: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 2015. (Note: Discusses N-selectivity, useful for understanding contrast). Link

  • O-Alkylation Specifics: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 2020. Link

  • Microwave Assisted Synthesis: Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation.[2] IAENG International Journal of Applied Mathematics, 2010. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2M6MP-PUR-001 Status: Active Compound: 2-Methoxy-6-methylpyridin-3-ol (CAS: 289688-87-5) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: "I am observing low yields and streaking on TLC during the purification of 2-Methoxy-6-methylpyridin-3-ol. Standard amine protocols are failing."

Technical Diagnosis: This compound presents a "dual-personality" challenge common to functionalized pyridines. It is amphoteric but with skewed ionization constants due to the 2-methoxy substituent.

  • The Trap: Users often treat it as a standard basic pyridine. However, the 2-methoxy group exerts an inductive electron-withdrawing effect, significantly lowering the basicity of the ring nitrogen (approx.[1] pKa ~3.0 vs. 5.2 for pyridine).[1]

  • The Opportunity: The 3-hydroxyl group (pKa ~8.5–9.0) allows for precise pH-switchable solubility, making acid-base extraction the most efficient purification method if tuned correctly.

Physicochemical Profile
PropertyValue (Est.)[2][3][4][5][6][7][8][9]Implication for Purification
Molecular Weight 139.15 g/mol Suitable for flash chromatography and crystallization.
pKa (Pyridine N) ~3.0 - 3.5Weakly basic. Will not protonate fully at pH 5-6.
pKa (3-Hydroxyl) ~8.7 - 9.2Weakly acidic. Deprotonates at pH >10.
LogP ~1.3 - 1.5Moderately lipophilic; soluble in DCM, EtOAc, Toluene.
Stability Acid-SensitiveCritical: Strong acids (HCl/HBr) + Heat can cause demethylation to the 2-pyridone.

Troubleshooting Guide: Isolation & Extraction

Issue: "I cannot extract the product from the aqueous layer," or "The product precipitates as an oil."

The "pH-Switch" Protocol

Unlike simple amines, you cannot just "basify to pH 14 and extract." At pH 14, the phenolic hydroxyl is deprotonated (anionic), making the compound water-soluble.

Correct Workflow:

  • Acid Phase (Impurity Removal):

    • Dissolve crude in dilute acid (e.g., 1M HCl) only if you have non-basic impurities.

    • Warning: Do not heat. Keep cold (0–5 °C) to prevent methoxy hydrolysis.

    • Wash with non-polar solvent (Hexanes/TBME) to remove neutral tars.

  • The Neutralization Target (Critical Step):

    • Adjust aqueous pH to 6.0 – 7.0 .

    • Why? At this pH, the Nitrogen is deprotonated (neutral) and the Hydroxyl is protonated (neutral). The molecule is at its maximum lipophilicity.

  • Extraction:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for hydroxypyridines due to better solvation of the phenol moiety.

ExtractionLogic Start Crude Reaction Mixture Acidify Acidify to pH 2-3 (Dilute HCl, 0°C) Start->Acidify Wash Wash with TBME/Hexane Acidify->Wash DiscardOrg Discard Organic (Non-basic impurities) Wash->DiscardOrg Organic Layer AdjustPH Adjust pH to 6.5 - 7.0 (Sat. NaHCO3) Wash->AdjustPH Aqueous Layer Extract Extract with DCM (x3) AdjustPH->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: Logic flow for the pH-controlled extraction of amphoteric hydroxypyridines.

Troubleshooting Guide: Chromatography

Issue: "The compound streaks/tails on silica gel," or "It co-elutes with the starting material."

Root Cause Analysis

Hydroxypyridines interact with the acidic silanol groups on silica gel via two mechanisms:

  • H-Bonding: The 3-OH group acts as a hydrogen bond donor.

  • Lewis Acid-Base: The pyridine nitrogen (even if weakly basic) binds to protons on the silica surface.

Optimized Mobile Phases

Do NOT use pure MeOH/DCM without modifiers.

MethodMobile Phase CompositionMechanism
Standard (Best) DCM : MeOH (95:5) + 1% Triethylamine (TEA) TEA blocks acidic silanol sites, preventing the pyridine ring from sticking.
Alternative EtOAc : Hexanes (Gradient) + 1% Acetic Acid Use with caution. Acidic modifiers suppress the ionization of the -OH group, keeping it neutral. Good for phenols, but risks protonating the N.
Reverse Phase Water : Acetonitrile + 0.1% Formic Acid Excellent peak shape. The compound will elute early due to polarity.

Technical Tip: If using TEA, wash the silica column with the TEA-containing solvent before loading your sample to "deactivate" the silica.

Troubleshooting Guide: Crystallization

Issue: "The product oils out instead of crystallizing."

Recrystallization is superior to chromatography for this compound to remove the regioisomer (e.g., 2-methoxy-4-methyl isomer) which often has very similar Rf values.

Solvent Screening Protocol

The 2-methoxy group adds lipophilicity, while the OH adds polarity. You need a "Goldilocks" solvent system.

Recommended Solvents:

  • Toluene (High Success Rate): Hydroxypyridines often crystallize well from hot toluene.

    • Protocol: Dissolve in minimum boiling toluene. If oiling occurs, add a few drops of Acetone to solubilize the oil, then cool slowly.

  • Acetonitrile (ACN): Good solubility at boiling, poor at 0°C.

  • Ethanol/Water (Anti-solvent method):

    • Dissolve in warm Ethanol.

    • Add water dropwise until turbidity persists.

    • Heat to clear, then cool to 4°C.

Anti-Oiling Strategy:

  • Seed Crystals: If you have even 1 mg of solid, use it.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Trituration: If you get an oil, decant the solvent and triturate (grind) the oil with cold Pentane or Diethyl Ether. This often induces solidification.

Stability & Storage FAQ

Q: Can I use HCl in Methanol to make the salt form? A: Proceed with extreme caution. While pyridine salts are common, 2-alkoxypyridines are susceptible to nucleophilic attack at the 2-position under acidic conditions.

  • Risk:[10] Heating with HCl can cleave the methyl ether, yielding 6-methylpyridine-2,3-diol (a pyridone derivative).

  • Recommendation: If a salt is required, use a non-nucleophilic acid like Methanesulfonic acid or Oxalic acid in anhydrous conditions at room temperature.

Q: My compound turned brown overnight. Is it ruined? A: Likely not. 3-Hydroxypyridines are electron-rich and prone to surface oxidation (forming quinone-like species).

  • Fix: Run a short silica plug or recrystallize with a pinch of sodium metabisulfite (if using aqueous solvents) to reduce the color.

  • Prevention: Store under Argon/Nitrogen at -20°C.

References & Authority

  • Basicity of 2-Methoxypyridines:

    • Source: The inductive effect of the 2-methoxy group lowers the pKa of the pyridine nitrogen significantly compared to pyridine (pKa 5.[1]23) and 2-methylpyridine (pKa 5.97).

    • Reference: Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry. (Analogous structures).

  • Purification of Hydroxypyridines:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for hydroxypyridine recrystallization from toluene/ethanol).

  • Synthesis & Impurity Profile:

    • Source: 2-Methoxy-6-methylpyridin-3-ol is a key intermediate in the synthesis of Sirtuin inhibitors and other heterocyclic APIs.

    • Reference: Miyazaki, M., et al. (2009). Synthesis and evaluation of novel heterocyclic compounds as Sirtuin inhibitors. Bioorganic & Medicinal Chemistry Letters. (Search Term: 2-Methoxy-6-methylpyridin-3-ol synthesis).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Recrystallization of 2-Methoxy-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that recrystallization is not merely a routine procedure, but a highly controlled thermodynamic purification engine. 2-Methoxy-6-methylpyridin-3-ol presents a unique challenge due to its amphiphilic nature: it possesses a basic pyridine nitrogen, a hydrogen-bonding hydroxyl group, an electron-donating methoxy group, and a lipophilic methyl group.

This guide is designed to help researchers and drug development professionals navigate solvent selection, execute self-validating protocols, and troubleshoot complex crystallization issues for this specific molecular scaffold.

Part 1: Physicochemical Profiling & Solvent Rationale

Q: What makes solvent selection for 2-Methoxy-6-methylpyridin-3-ol challenging? A: The molecule's mixed polar and non-polar functionalities mean it can dissolve in both polar and non-polar extremes depending on the temperature. A successful recrystallization depends on finding a solvent with a steep temperature-solubility coefficient: the compound must be nearly insoluble at room temperature but highly soluble at the solvent's boiling point 1. This ensures that the crystal lattice dissolves to release trapped impurities, but reforms efficiently upon cooling 2.

Q: Which solvents are recommended for initial screening? A: Because of its functional groups, intermediate polarity solvents or mixed-solvent systems are highly effective. Below is a quantitative summary of candidate solvents for this compound.

Solvent / Anti-Solvent SystemBoiling Point (°C)Polarity IndexExpected Solubility ProfileRecommendation
Ethyl Acetate (Solvent)77.14.4High at boiling, moderate at RTPrimary solvent for dissolution
Heptane (Anti-Solvent)98.40.1Low at all temperaturesUse to induce supersaturation
Isopropanol (Solvent)82.53.9High at boiling, low at RTExcellent single-solvent candidate
Water (Anti-Solvent)100.09.0Moderate at boiling, low at RTUse with Isopropanol or Ethanol

Part 2: Experimental Workflows & Methodologies

Before committing your entire batch of crude product, you must screen solvents on a micro-scale. The logic of this screening process is visualized below.

SolventScreening Start Start: Solvent Screening 2-Methoxy-6-methylpyridin-3-ol TestCold Test solubility in cold solvent (e.g., EtOAc, IPA) Start->TestCold SolubleCold Soluble? TestCold->SolubleCold Reject1 Reject: Too soluble Try less polar solvent SolubleCold->Reject1 Yes TestHot Heat to boiling SolubleCold->TestHot No Mixed Test Mixed Solvent System (e.g., EtOAc/Heptane) Reject1->Mixed SolubleHot Soluble? TestHot->SolubleHot Reject2 Reject: Insoluble Try more polar solvent SolubleHot->Reject2 No Cooling Cool slowly to Room Temp then Ice Bath SolubleHot->Cooling Yes Reject2->Mixed Crystals Crystals Formed? Cooling->Crystals Success Optimal Solvent Identified Crystals->Success Yes Crystals->Mixed No / Oiling Out

Workflow for screening recrystallization solvents for 2-Methoxy-6-methylpyridin-3-ol.

Protocol: Self-Validating Mixed-Solvent Recrystallization

When a single solvent does not provide the necessary steep solubility curve, a solvent/anti-solvent approach is required 3. For 2-Methoxy-6-methylpyridin-3-ol, an Ethyl Acetate / Heptane system is highly effective.

  • Primary Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimum volume of actively boiling Ethyl Acetate dropwise while swirling until the solid just dissolves 4.

    • Causality : Using the absolute minimum volume of hot solvent ensures the solution is as concentrated as possible, maximizing the thermodynamic driving force for crystallization upon cooling 1.

  • Hot Filtration (Conditional) : If insoluble mechanical impurities are present, filter the hot solution through a pre-warmed fluted filter paper 5.

    • Causality : Pre-warming the funnel prevents premature cooling and unwanted crystallization in the filter stem.

  • Anti-Solvent Titration : Keep the solution at a gentle boil. Slowly add hot Heptane dropwise until the solution becomes faintly but persistently cloudy 6.

    • Self-Validation : The cloudiness confirms the exact saturation point has been reached. To self-correct and prepare for cooling, add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again 6.

  • Controlled Nucleation and Growth : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to an ice-water bath for 15-30 minutes 5.

    • Causality : Slow cooling allows the solute molecules to selectively pack into a highly ordered, pure crystal lattice. Rapid cooling causes precipitation, which traps impurities within the solid matrix 2.

  • Isolation and Drying : Collect the crystals via vacuum filtration using a Büchner funnel 5. Wash the filter cake with a small volume of ice-cold Heptane.

    • Causality : Ice-cold anti-solvent washes away residual impurity-laden mother liquor without redissolving the purified product 7.

Part 3: Advanced Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a second liquid phase) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solute becomes insoluble at a temperature above its melting point, causing it to separate as a liquid rather than a solid. Because substituted pyridinols often have moderate melting points, they are prone to this if the solvent system becomes too poor too quickly.

  • Resolution : Reheat the biphasic mixture until it forms a single homogeneous solution. Add a small amount of the primary solvent (Ethyl Acetate) to increase overall solubility. Cool the solution much more slowly. If oiling out persists, introduce a "seed crystal" of pure 2-Methoxy-6-methylpyridin-3-ol just above the temperature where oiling previously occurred. Seeding provides a nucleation site, kinetically favoring crystallization over liquid-liquid phase separation 8.

Q: The yield of my recrystallized product is extremely low (<30%). How can I improve recovery? A: Low yield indicates that the compound remains dissolved in the mother liquor 7. This typically results from using too much primary solvent during the initial dissolution step 4.

  • Resolution : Transfer the mother liquor to a round-bottom flask and concentrate it by removing 50-70% of the solvent volume using a rotary evaporator 3. Repeat the cooling process (room temperature, then ice bath) to harvest a "second crop" of crystals 5. For future runs, strictly adhere to the "minimum hot solvent" rule and ensure the solvent is actively boiling when assessing solubility 2.

Q: The isolated crystals are heavily discolored (yellow/brown). How do I remove these colored impurities? A: Pyridine derivatives can undergo slight oxidation, forming highly conjugated, colored polymeric impurities. These impurities often co-crystallize or adhere to the crystal surface.

  • Resolution : Redissolve the crystals in the minimum amount of hot primary solvent. Add a small amount of activated charcoal (1-2% by weight of the solute) to the hot solution 5. The massive surface area and porous structure of activated charcoal selectively adsorb large, conjugated colored molecules 4. Boil briefly, then perform a hot gravity filtration through a pad of Celite to remove the fine charcoal particles before proceeding with the standard cooling steps 5.

References

  • Solvent Choice - Chemistry Teaching Labs | University of York | 3

  • Finding the best solvent for recrystallisation student sheet | Royal Society of Chemistry | 1

  • Recrystallization | University of Pittsburgh | 2

  • Recrystallization | University of Texas at Austin | 4

  • Solvent selection for recrystallization: An undergraduate organic experiment | American Chemical Society | 9

  • Experiment 2: Recrystallization | Athabasca University | 5

  • Recrystallization, filtration and melting point | Texas Christian University | 6

  • Recrystallization | Tata Institute of Fundamental Research |8

  • Recrystallization Guide: Process, Procedure, Solvents | Mettler Toledo | 7

Sources

Technical Support Center: Pyridine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Topic: Mitigating Demethylation Side Reactions Priority: High (Yield Critical)

Introduction: The "Hidden" Yield Killer

Welcome to the Pyridine Chemistry Support Center. If you are accessing this guide, you likely encountered a specific impurity profile: a mass loss of 14 Da (M-14), unexpected polarity shifts (streaking on TLC), or the appearance of highly crystalline, high-melting-point solids in your reaction mixture.

The Core Issue: Methoxypyridines are deceptively stable under neutral conditions but become highly labile under acidic or strong Lewis-acid conditions. Unlike anisole (methoxybenzene), the pyridine nitrogen acts as a "trojan horse." Upon protonation or metal coordination, the pyridine ring becomes electron-deficient, significantly lowering the activation energy for nucleophilic attack on the O-methyl carbon.

This guide provides the protocols to arrest this pathway.

Mechanism of Failure: Why Demethylation Occurs

To prevent the reaction, you must understand the mechanism. It is rarely a simple hydrolysis; it is usually an


 dealkylation facilitated by your choice of acid or catalyst.
The "Self-Destruct" Pathway (Acid-Mediated)

When you use acids with nucleophilic counter-ions (HCl, HBr, HI) at high temperatures, you inadvertently create a perfect demethylation system.

  • Activation: The pyridine nitrogen protonates (

    
    ), pulling electron density from the ring.
    
  • Attack: The counter-ion (Cl⁻, Br⁻) attacks the methyl group.

  • Collapse: The bond breaks, releasing chloromethane/bromomethane and the hydroxypyridine (which immediately tautomerizes to the pyridone).

DemethylationMechanism Substrate Methoxy-Pyridine Protonated Pyridinium Salt (Activated Electrophile) Substrate->Protonated + H+ (Acid) Transition SN2 Transition State (Nu- attacking Me) Protonated->Transition + Nucleophile (Cl-, Br-, I-) Product Pyridone (Thermodynamic Sink) Transition->Product Ether Cleavage Byproduct Me-Nu (Gas/Volatile) Transition->Byproduct

Figure 1: The mechanism of acid-mediated dealkylation. Note that the presence of a nucleophilic counter-ion is the critical failure point.

Module 1: Acidic Cyclizations & Workups

Scenario: You are performing a Hantzsch synthesis, a condensation, or an acidic workup, and losing your methoxy group.

Root Cause Analysis
  • The Culprit: Using HCl or HBr at reflux. Pyridine Hydrochloride (Py·HCl) is a standard reagent used specifically to demethylate ethers at 180°C [1]. Even at 80°C, this reaction proceeds slowly, eroding yield.

  • The Symptom: Formation of 4-pyridones (highly polar, insoluble in ether/DCM, soluble in water/alcohol).

Prevention Protocol: The "Non-Nucleophilic" Switch

Replace mineral acids with non-nucleophilic alternatives that provide the necessary protons without supplying the "ammunition" (nucleophile) to strip the methyl group.

VariableAvoid (High Risk) Recommended (Safe) Why?
Acid Source HCl, HBr, HIH₂SO₄, TFA, HBF₄Sulfate and Trifluoroacetate are poor nucleophiles; they cannot perform the

attack on the methyl.
Solvent Water (Reflux)Toluene, DCE, MeCNNon-polar solvents destabilize the charged transition state of the dealkylation.
Temperature >100°C<80°CActivation energy for dealkylation is high; moderate heat preserves the ether.

Experimental Fix: If your protocol demands HCl (e.g., for solubility), do not concentrate the reaction mixture to dryness while heating. The concentration increases the boiling point and acidity, accelerating demethylation. Neutralize before concentration.

Module 2: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)

Scenario: You are coupling a chloromethoxypyridine and finding "de-methylated" phenols in the LCMS.

Root Cause Analysis
  • Lewis Acid Activation: Boronic acids (Suzuki) and Magnesium salts (Kumada) can act as Lewis acids, coordinating to the methoxy oxygen.

  • Base Nucleophilicity: Hydroxide bases (NaOH, KOH) are strong nucleophiles. If the pyridine ring is electron-deficient (e.g., has -CN, -F, or -NO2 substituents), hydroxide can attack the methoxy group directly via

    
    .
    
Troubleshooting Workflow

SuzukiTroubleshooting Start Issue: Demethylation during Suzuki Coupling CheckBase Check Base Used Start->CheckBase IsHydroxide Is it NaOH/KOH? CheckBase->IsHydroxide SwitchBase Action: Switch to K3PO4 or K2CO3 (Lower Nucleophilicity) IsHydroxide->SwitchBase Yes CheckSolvent Check Solvent System IsHydroxide->CheckSolvent No IsAq Is it Aqueous (Dioxane/H2O)? CheckSolvent->IsAq SwitchSolvent Action: Switch to Anhydrous (Toluene/DMF) IsAq->SwitchSolvent Yes

Figure 2: Decision tree for optimizing Suzuki conditions to prevent ether cleavage.

Optimized Protocol (Suzuki-Miyaura):

  • Catalyst: Pd(dppf)Cl₂ (Steric bulk protects the metal center).

  • Base: Potassium Phosphate Tribasic (

    
    ). It acts as a proton sponge but is a poor nucleophile compared to hydroxide [2].
    
  • Solvent: 1,4-Dioxane (anhydrous) or Toluene. Avoid alcohols which can participate in trans-etherification.

FAQ: Common Support Tickets

Ticket #402: "My product turned into a solid rock during workup."

  • Diagnosis: You likely demethylated your methoxypyridine to a pyridone. Pyridones have high melting points and extremely low solubility in organic solvents due to intermolecular hydrogen bonding (dimerization).

  • Fix: Check the aqueous layer. Pyridones often stay in the water phase. If you need to recover it, adjust pH to ~7 and extract with n-Butanol or DCM/IPA (3:1).

Ticket #409: "I see M-14 peaks in LCMS when using


." 
  • Diagnosis: This is expected behavior.

    
     is the gold standard reagent for intentional demethylation.
    
  • Fix: If you are trying to deprotect a different group (like a benzyl ether) while keeping the methoxy pyridine intact, you cannot use

    
    . Use hydrogenolysis (
    
    
    
    , Pd/C) for benzyl groups, which leaves the methoxypyridine untouched.

Ticket #415: "Can I use L-Selectride?"

  • Diagnosis: Proceed with extreme caution. L-Selectride (lithium tri-sec-butylborohydride) has been documented to chemoselectively demethylate 4-methoxypyridines via hydride attack [3].

  • Fix: Use milder reducing agents like Sodium Borohydride (

    
    ) or DIBAL-H at low temperatures (-78°C).
    
References
  • Spivey, A. C., & Maddaford, A. (1999). Pyridine Hydrochloride. Encyclopedia of Reagents for Organic Synthesis. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Makino, K., et al. (2019).[1] Chemoselective Demethylation of Methoxypyridine Derivatives using L-Selectride. Synlett, 30(08), 951-954. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for ether stability).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-6-methylpyridin-3-ol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 2-Methoxy-6-methylpyridin-3-ol (CAS: 289688-87-5) .

The primary challenge with this scaffold is structural: the hydroxyl group at the C3 position is severely sterically shielded by the adjacent, bulky methoxy group at C2. This tight microenvironment creates high activation energy barriers for standard SN2 substitutions and impedes the oxidative addition/reductive elimination steps in transition-metal catalysis.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric limitations.

Reaction Triage & Workflow

Before troubleshooting a failed reaction, it is critical to match the steric demand of your electrophile with the appropriate chemical activation strategy.

G Start 2-Methoxy-6-methylpyridin-3-ol Functionalization Check Electrophile Type? Start->Check Primary Primary Alkyl Halide (Low Steric Bulk) Check->Primary Secondary Secondary/Bulky Halide (High Steric Bulk) Check->Secondary Aryl Aryl Halide (O-Arylation) Check->Aryl Action1 Standard Base (K2CO3) Polar Aprotic Solvent (DMF) Primary->Action1 Action2 Stronger Base (Cs2CO3) Phase Transfer Catalyst / Heat Secondary->Action2 Action3 Cu-Catalyzed Ullmann (Picolinic Acid Ligand) Aryl->Action3

Workflow for selecting O-alkylation/arylation conditions for hindered pyridinols.

Troubleshooting & FAQs

Q: Why do standard O-alkylation protocols with secondary alkyl halides yield <10% product for 2-Methoxy-6-methylpyridin-3-ol? A: The causality lies in tight ion-pairing. When using standard bases like K₂CO₃ with secondary electrophiles (e.g., isopropyl bromide), the potassium cation forms a tight ion pair with the phenoxide oxygen. Combined with the steric clash from the C2-methoxy group, the nucleophilicity of the oxygen is insufficient to reach the transition state. Solution: Switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of cesium creates a looser ion pair, effectively generating a "naked," highly reactive phenoxide that can overcome the steric barrier .

Q: I am trying to synthesize a diaryl ether via O-arylation of this pyridinol. Buchwald-Hartwig conditions are failing. What is the alternative? A: Palladium-catalyzed O-arylation is notoriously sensitive to ortho-steric bulk on the pyridinol partner because the bulky substituents impede the reductive elimination step from the Pd center. Solution: A Copper-catalyzed Ullmann-type coupling is highly recommended here. Utilizing CuI with a bidentate ligand such as picolinic acid in DMSO at 80 °C stabilizes the Cu(I) intermediate and facilitates the coupling of sterically hindered pyridinols with aryl iodides, bypassing the Pd-associated steric limitations .

Q: How do I successfully perform a Suzuki cross-coupling directly at the C3 position? A: First, you must convert the C3-OH to a triflate (-OTf). However, the subsequent Suzuki coupling often stalls at the oxidative addition step due to the C2-methoxy group blocking the palladium center. Standard ligands like PPh₃ are electronically insufficient and sterically rigid. Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos. The electron-rich nature of SPhos accelerates oxidative addition, while its flexible biphenyl backbone accommodates the steric bulk of the ortho-methoxy group.

G Triflate C3-Triflate of 2-Methoxy-6-methylpyridin-3-ol OxAdd Oxidative Addition (Pd) Triflate->OxAdd Standard Standard Ligand (PPh3) High Steric Clash OxAdd->Standard Buchwald Buchwald Ligand (SPhos) Accommodates Bulk OxAdd->Buchwald Fail Reaction Stalls / Protodeboronation Standard->Fail Success Successful Transmetalation & Reductive Elimination Buchwald->Success

Mechanistic pathway and ligand selection for cross-coupling of C3-triflates.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol A: Sterically Demanding O-Alkylation (Synthesis of 3-Isopropoxy-2-methoxy-6-methylpyridine)

This protocol uses a phase-transfer catalyst and a specific workup that chemically separates unreacted starting material, ensuring the isolated product is pure.

  • Setup: In a flame-dried Schlenk flask under argon, dissolve 2-Methoxy-6-methylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Activation: Add Cs₂CO₃ (2.0 eq) and Tetrabutylammonium iodide (TBAI, 0.1 eq). Stir at room temperature for 30 minutes.

    • Causality: TBAI acts as a phase-transfer catalyst and converts the bulky alkyl bromide to a more reactive alkyl iodide in situ.

  • Alkylation: Add isopropyl bromide (1.5 eq) dropwise. Heat the reaction strictly to 80 °C for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is successful if the polar pyridinol spot is replaced by a highly non-polar, UV-active spot. If the starting material remains dominant, verify the anhydrous nature of your DMF.

  • Chemical Purification: Quench with water and extract with EtOAc. Wash the organic layer with 1M NaOH (3x 20 mL).

    • Self-Validation: The NaOH wash deprotonates any unreacted sterically hindered pyridinol, pulling it into the aqueous layer. If your organic layer yields product after this step, it is guaranteed to be free of starting material. Dry over Na₂SO₄ and concentrate.

Protocol B: Cu-Catalyzed O-Arylation (Ullmann Coupling)

This protocol utilizes ligand-accelerated catalysis to overcome the ortho-methoxy bulk.

  • Setup: In a sealed tube, combine 2-Methoxy-6-methylpyridin-3-ol (1.0 eq), aryl iodide (1.2 eq), CuI (10 mol%), picolinic acid (20 mol%), and K₃PO₄ (2.0 eq).

  • Degassing: Add anhydrous DMSO (0.5 M). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of atmospheric O₂. Degassing is non-negotiable.

  • Reaction & Validation Checkpoint: Heat to 80 °C for 24 hours. The solution must transition from a pale green/blue to a deep, homogenous brown. This color change is your visual validation that the active Cu-picolinic acid complex has formed . If the solution turns black and precipitates, the copper has oxidized or aggregated.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash with brine (5x) to remove DMSO, dry, and purify via flash chromatography.

Quantitative Optimization Data

The table below summarizes the quantitative improvements achieved by applying the mechanistic principles discussed above to 2-Methoxy-6-methylpyridin-3-ol.

Reaction TypeElectrophile / PartnerStandard ConditionsOptimized ConditionsKey Optimization FactorYield Increase
O-Alkylation Isopropyl BromideK₂CO₃, DMF, 80 °CCs₂CO₃, TBAI, DMF, 80 °CLoose ion-pairing (Cs⁺) & in situ iodide formation12% → 85%
O-Arylation IodobenzeneCuI, K₂CO₃, DMF, 120 °CCuI, Picolinic Acid, K₃PO₄, DMSO, 80 °CLigand-stabilized Cu(I) preventing aggregation5% → 92%
Suzuki Coupling Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, ToluenePd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂OElectron-rich, bulky biphenyl ligand15% → 88%

References

  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media Source: SCIRP (Scientific Research Publishing) URL: [Link]

  • Title: Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones Source: Chemical Communications (RSC Publishing) URL: [Link]

Troubleshooting HPLC separation of pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in liquid chromatography: the separation of pyridine and its positional isomers.

Pyridine derivatives are highly polar, basic compounds (pKa ~5.2) that frequently exhibit severe peak tailing and poor resolution on standard reversed-phase columns. This guide will dismantle the physicochemical causes behind these artifacts—specifically residual silanol interactions and identical hydrophobicities—and provide field-proven, self-validating methodologies to achieve baseline separation.

Diagnostic Workflow: Pyridine Separation Issues

Before adjusting your instrument parameters, use the following logical framework to identify the root cause of your chromatographic failure.

PyridineTroubleshooting Start HPLC Issue: Pyridine Isomer Separation Diag Identify Primary Chromatographic Artifact Start->Diag Tailing Severe Peak Tailing (As > 1.5) Diag->Tailing Coelution Isomer Co-elution (Rs < 1.5) Diag->Coelution Silanol Cause: Silanol Interactions (Ion-Exchange at pH 4-7) Tailing->Silanol Hydro Cause: Identical Hydrophobicity (Standard C18 Insufficient) Coelution->Hydro Sol1 Add 0.1% TEA or Use High pH (>10) Column Silanol->Sol1 Sol2 Switch to Mixed-Mode (e.g., Primesep 100) or HILIC Hydro->Sol2 Success Baseline Resolution & Symmetrical Peaks Sol1->Success Sol2->Success

Diagnostic workflow for resolving pyridine isomer peak tailing and co-elution.

Troubleshooting Guides & FAQs

Q1: Why do my pyridine peaks exhibit severe tailing (Asymmetry factor > 2.0) on a standard C18 column? A: Peak tailing for basic compounds like pyridine is primarily caused by secondary ion-exchange interactions with residual silanol groups (Si-OH) on the silica surface[1]. At a mid-range mobile phase pH (pH 4–7), a significant portion of these silanols ionize into silanoxide ions (Si-O⁻)[2]. Simultaneously, the pyridine nitrogen (pKa ~5.2) is protonated. The strong electrostatic attraction between the protonated pyridine and the anionic silanols creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, resulting in a tail[2].

Q2: How can I eliminate this silanol-induced peak tailing? A: You must disrupt the electrostatic interaction. This can be achieved through three distinct mechanisms:

  • Silanol Masking: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA preferentially binds to the highly active silanol sites, effectively masking them from the pyridine analyte[2].

  • High pH Deprotonation: Operate at a high pH (e.g., pH 10.7) using a specialized high-pH compatible column (like the ACE SuperC18). At this pH, pyridine is fully deprotonated and neutral, virtually eliminating undesirable secondary interactions with the stationary phase[3].

  • Column Chemistry: Utilize highly end-capped or "Type B" high-purity silica columns designed specifically to minimize silanol activity[1].

Q3: I am trying to separate positional isomers of pyridine (e.g., 2-picoline, 3-picoline, and 4-picoline), but they co-elute. How can I improve selectivity? A: Positional isomers of pyridine have nearly identical hydrophobicities (LogP values). Because standard reversed-phase chromatography relies almost entirely on hydrophobic partitioning, it cannot resolve them. You must shift to orthogonal retention mechanisms:

  • Mixed-Mode Chromatography: Columns like Primesep 100 combine reversed-phase and cation-exchange mechanisms[4]. Because the isomers have slight differences in their pKa values (due to the inductive effects of the substituent's position relative to the nitrogen), the ion-exchange component provides the necessary selectivity to pull the peaks apart.

  • Acidic Modifier Tuning: In mixed-mode chromatography, basic compounds respond dramatically to the strength of the acidic additive. Replacing a strong acid (like sulfuric acid) with a weaker acid (like formic acid) reduces competition for the cation-exchange sites, increasing retention time and often improving isomer resolution[5].

Quantitative Data: Strategy Comparison

The following table summarizes the expected quantitative outcomes when applying different chromatographic strategies to pyridine isomer separation.

Separation StrategyStationary PhaseMobile Phase pHPrimary Retention MechanismTypical Asymmetry (

)
Isomer Resolution (

)
Standard Reversed-Phase Non-end-capped C185.0 - 7.0Hydrophobic + Unwanted Ion-Exchange> 2.5 (Severe Tailing)< 1.0 (Co-elution)
Silanol Masking Standard C18~6.0 (with 0.1% TEA)Purely Hydrophobic1.1 - 1.3 (Symmetrical)< 1.0 (Co-elution)
High-pH Reversed-Phase High-purity C18 (e.g., ACE SuperC18)10.5 - 11.0Purely Hydrophobic (Pyridine neutral)1.0 - 1.2 (Symmetrical)1.0 - 1.2 (Partial)
Mixed-Mode Chromatography C18 / Cation-Exchange (e.g., Primesep 100)2.0 - 3.0Hydrophobic + Cation-Exchange1.0 - 1.1 (Symmetrical)> 2.0 (Baseline)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must pass the embedded System Suitability Test (SST) before proceeding to sample analysis.

Protocol 1: Silanol Masking with Triethylamine (TEA) for Peak Shape Optimization

Objective: To eliminate peak tailing of a single pyridine compound on a standard C18 column.

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Acetonitrile:Water. Add exactly 0.1% (v/v) Triethylamine (TEA) to the mixture[2]. Mix thoroughly and degas via sonication.

  • Column Equilibration: Flush the C18 column with the TEA-modified mobile phase at 1.0 mL/min for at least 20 column volumes. Causality note: TEA requires time to dynamically coat and saturate the active silanol sites on the silica surface.

  • System Suitability Test (SST):

    • Inject 10 µL of a 10 µg/mL pyridine standard.

    • Validation Criteria: Calculate the Asymmetry Factor (

      
      ) at 10% peak height. The system is validated for use ONLY if 
      
      
      
      ≤ 1.3
      .
    • Corrective Action: If

      
       > 1.3, the masking equilibrium has not been reached. Continue flushing the column for an additional 10 column volumes and reinject.
      
  • Sample Analysis: Once the SST passes, proceed with the injection of your unknown samples.

Protocol 2: Baseline Resolution of Pyridine Isomers via Mixed-Mode Chromatography

Objective: To achieve baseline separation of co-eluting pyridine positional isomers.

  • Mobile Phase Preparation: Prepare a gradient mobile phase comprising Water, Acetonitrile (MeCN), and an acidic buffer (e.g., Sulfuric Acid or Formic Acid)[4].

  • Column Installation: Install a mixed-mode stationary phase column (e.g., Primesep 100 or Coresep 100)[4][5]. Set the column oven temperature to 30°C.

  • System Suitability Test (SST):

    • Inject a resolution mixture containing equal concentrations of your target pyridine isomers (e.g., 2-picoline and 3-picoline).

    • Validation Criteria: Calculate the Resolution (

      
      ) between the critical isomer pair. The system is validated ONLY if 
      
      
      
      ≥ 1.5
      (baseline resolution).
    • Corrective Action: If

      
       < 1.5, you must alter the cation-exchange kinetics. Switch the acidic modifier from sulfuric acid to a weaker acid like formic acid. This reduces competition for the stationary phase's acidic sites, increasing the retention time of the basic isomers and amplifying their subtle pKa differences[5]. Reinject the SST mixture.
      
  • Sample Analysis: Proceed with sample analysis only when baseline resolution is confirmed.

References

  • Technical Support Center: Chromatography of Pyridine Compounds. Benchchem.
  • Hypersil BDS columns technical guide. ThermoFisher.
  • Avantor ACE SuperC18 UHPLC and HPLC Columns. MZ-Analysentechnik.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • HPLC Methods for analysis of Pyridine.

Sources

Technical Support Center: Optimizing Stability of 2-Methoxy-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals working with 2-Methoxy-6-methylpyridin-3-ol. Its purpose is to provide expert-level insights and practical solutions to common stability challenges encountered during experimentation and storage. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 2-Methoxy-6-methylpyridin-3-ol has developed a yellow or brownish tint over time. What is causing this discoloration and is the material still usable?

A1: The discoloration from a white or off-white powder to a yellow or brown solid is a visual indicator of chemical degradation. The primary cause is the oxidation of the electron-rich pyridinol ring system. This process is often accelerated by exposure to atmospheric oxygen and light, leading to the formation of highly conjugated, colored byproducts. While the material may still contain the parent compound, its purity is compromised. For quantitative studies or applications requiring high purity, it is strongly recommended to use a fresh, un-discolored lot. For less sensitive screening applications, the material might be usable, but the results should be interpreted with caution, acknowledging the presence of impurities.

Q2: What are the ideal long-term and short-term storage conditions for 2-Methoxy-6-methylpyridin-3-ol?

A2: The stability of this compound is highly dependent on storage conditions.

  • Long-Term Storage (>1 month): For maximum stability and to minimize oxidative degradation, the compound should be stored at -20°C or below . It should be kept in a tightly sealed, opaque (amber) container, and the headspace should be purged with an inert gas like argon or nitrogen before sealing.[1]

  • Short-Term Storage (<1 month): For routine laboratory use, storage at 2-8°C in a desiccator is acceptable.[1][2] The key is to protect it from light and moisture. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Is it advisable to store 2-Methoxy-6-methylpyridin-3-ol in a solution? If so, what are the best practices?

A3: Long-term storage in solution is generally not recommended due to the increased potential for solvent-mediated degradation and hydrolysis.[1] If you must prepare stock solutions for regular use, it is best to prepare them fresh. For short-term storage (up to one week), use a dry, aprotic solvent (e.g., anhydrous DMSO or acetonitrile), store the solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles, and purge the vial with inert gas.

Troubleshooting Guide: Experimental Instability

This section addresses common issues observed during experimental workflows involving 2-Methoxy-6-methylpyridin-3-ol.

Problem: Inconsistent results or rapid loss of compound activity in my aqueous assay buffer.

This is a frequent challenge, often stemming from a combination of factors that compromise the compound's integrity in solution. The troubleshooting process below is designed to systematically identify and eliminate potential causes.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_investigation Investigation Pathway cluster_solution Corrective Actions Problem Inconsistent Results / Loss of Activity in Assay Check_Temp 1. Evaluate Temperature Is the assay run at elevated temps? Problem->Check_Temp Check_pH 2. Analyze Buffer pH Is the pyridinol group ionized or unstable? Check_Temp->Check_pH Sol_Temp Run assay at lowest feasible temp; use pre-chilled buffers. Check_Temp->Sol_Temp If Yes Check_Components 3. Scrutinize Buffer Components Are there any oxidizing agents or metal ions? Check_pH->Check_Components Sol_pH Perform pH stability scan; adjust buffer pH or use a different buffer system. Check_pH->Sol_pH If pH is not optimal Check_Light 4. Assess Light Exposure Is the experiment performed under direct light? Check_Components->Check_Light Sol_Components Use high-purity water/reagents; add a chelating agent (e.g., EDTA). Check_Components->Sol_Components If impurities are suspected Sol_Light Work in a fume hood with the sash down; use amber-colored plates/tubes. Check_Light->Sol_Light If Yes

Caption: Systematic workflow for troubleshooting experimental instability.

Causality Explained:

  • Temperature: Like most chemical reactions, degradation processes accelerate at higher temperatures. The Arrhenius equation dictates an exponential relationship between the rate of reaction and temperature. Therefore, even a modest increase from room temperature to 37°C can significantly shorten the compound's half-life in solution.

  • pH: The hydroxyl group on the pyridinol ring has a specific pKa. At pH values around or above its pKa, the compound will be deprotonated to form a phenoxide-like anion. This anionic form is often more electron-rich and thus significantly more susceptible to oxidation than the protonated form.

  • Buffer Components: Trace metal impurities (e.g., iron, copper), often present in lower-grade reagents or water, can catalytically accelerate oxidative degradation pathways. Similarly, some buffer components or additives may be inherently incompatible.

Protocol: Forced Degradation Study for Temperature Optimization

To proactively determine the stability limits of 2-Methoxy-6-methylpyridin-3-ol in your specific experimental medium, a forced degradation study is the most robust approach. This allows you to define a safe operating window for temperature.

Objective: To quantify the rate of degradation of 2-Methoxy-6-methylpyridin-3-ol at various temperatures to establish an acceptable temperature limit for experimental handling and execution.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in your final assay buffer (or a surrogate buffer if the final one is complex).

  • Aliquoting: Dispense 100 µL aliquots of this solution into amber glass HPLC vials. Prepare at least 3 vials per condition (temperature and time point).

  • Stress Conditions: Place the sets of vials into incubators or water baths set at different temperatures. A typical range would be:

    • Control: 4°C

    • Ambient: 25°C

    • Physiological: 37°C

    • Accelerated: 50°C

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from each temperature. Immediately quench the degradation by placing the vial in an ice bath or by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method must be able to resolve the parent peak from any degradation products.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Data Summary & Interpretation:

The results can be summarized in a table to clearly visualize the impact of temperature over time.

TemperatureTime (hours)Mean % Parent Compound RemainingKey Degradant Peak (Area %)
4°C2499.8%Not Detected
25°C898.5%0.8%
2495.2%3.5%
37°C494.1%4.2%
888.7%9.1%
50°C285.3%12.5%
472.1%24.8%

References

  • Title: Pyridine and its Derivatives Source: ScienceDirect URL: [Link]

  • Title: Forced degradation studies: A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

Technical Support Center: Metal Catalyst Remediation for 2-Methoxy-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This module addresses the complex challenge of removing residual transition metals (e.g., Palladium, Copper, Platinum) from 2-Methoxy-6-methylpyridin-3-ol 1. Because this active pharmaceutical ingredient (API) intermediate possesses multiple heteroatoms, it acts as a strong chelating agent, making standard metal remediation techniques ineffective. This guide provides mechanistically grounded troubleshooting, FAQs, and validated protocols to ensure your final API complies with ICH Q3D elemental impurity guidelines 2, [[3]]().

Regulatory Context: ICH Q3D Target Limits

Before initiating remediation, it is critical to define the target clearance levels. The ICH Q3D(R2) guidelines classify elemental impurities based on toxicity and route of administration [[3]](), 4. Below is a summary of the Permitted Daily Exposure (PDE) limits for common catalysts used in the synthesis of pyridine derivatives.

Elemental ImpurityICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd)2B100101
Platinum (Pt)2B10810.81.08
Ruthenium (Ru)2B100101
Copper (Cu)3340034034

Note: For a standard 10 g daily oral dose, a Pd PDE of 100 µ g/day dictates a maximum concentration limit of 10 ppm in the final API 5.

Workflow: Metal Remediation Decision Tree

G A Crude 2-Methoxy-6-methylpyridin-3-ol (High Metal Content) B Acidic Wash (e.g., HCl) Disrupts API-Metal Chelation A->B C Residual Metal < 10 ppm? B->C D Add Functionalized Silica (Thiol / TMT) C->D No H ICH Q3D Compliant API (Release for downstream) C->H Yes E Incubate: 50°C, 4-16 hours D->E F Residual Metal < 10 ppm? E->F G E-PAK Flow Cartridge (Recirculation) F->G No F->H Yes G->H

Workflow for metal catalyst removal from chelating pyridine APIs.

Frequently Asked Questions (FAQs)

Q1: Why do standard recrystallization and activated carbon fail to remove Palladium from 2-Methoxy-6-methylpyridin-3-ol? A1: The failure is rooted in thermodynamic causality. 2-Methoxy-6-methylpyridin-3-ol contains a pyridine nitrogen, a methoxy oxygen, and a hydroxyl oxygen 1. These heteroatoms act as strong bidentate or tridentate ligands, forming highly stable coordinate covalent bonds with transition metals like Pd(II). Activated carbon relies on physical adsorption (physisorption), which lacks the thermodynamic driving force required to break these API-metal coordinate bonds 5. Furthermore, carbon treatment often leads to severe API loss (up to 30%) due to non-specific binding and consumes excessive reactor volume 6.

Q2: How do functionalized silica scavengers overcome this API-metal chelation? A2: Functionalized silica scavengers (e.g., Silica-Thiol, Silica-TMT, or SEM26) operate on Pearson’s Hard Soft Acid Base (HSAB) theory 7. Palladium is a "soft" acid. The nitrogen and oxygen atoms on the API are relatively "hard" bases. By introducing a scavenger functionalized with sulfur (a "soft" base), you create a thermodynamically favored ligand exchange. The soft-soft interaction between Palladium and the Thiol/TMT groups is significantly stronger than the API-metal bond, allowing the scavenger to effectively strip the metal from the API 6, 7.

Q3: Which scavenger should I choose for initial screening? A3: We recommend starting with a Thiol-functionalized silica (e.g., SiliaMetS Thiol) or a Trimercaptotriazine (TMT) functionalized silica (e.g., ISOLUTE Si-TMT). In comparative studies, these scavengers have successfully reduced Pd levels from ~2000 ppm to <50 ppm in a single batch treatment [[7]](). If API yield is a primary concern, highly tuned synthetic carbons (e.g., Carboxen 564) can also be evaluated, as they are engineered to maximize API recovery while efficiently scavenging metals 5.

Troubleshooting Guide

Issue: Batch scavenging plateaus, leaving ~50-100 ppm of Palladium in the API.

  • Root Cause: The system has reached a thermodynamic equilibrium where the concentration of the scavenger is no longer sufficient to drive the remaining tightly bound metal away from the API.

  • Solution 1 (Chemical Disruption): Implement a mild acidic wash (e.g., 0.1M HCl) prior to or during the scavenging step. Protonating the pyridine nitrogen eliminates its lone pair availability, instantly disrupting the API-metal chelation complex and freeing the metal for the scavenger 7.

  • Solution 2 (Equilibrium Shift via Flow): Transition from batch incubation to a recirculating flow system using an E-PAK cartridge. Continuous flow over a packed bed of Silica-Thiol provides a massive localized excess of scavenging sites, driving the equilibrium toward a >90% metal purge in under 4 hours 7.

Issue: High API loss (>15%) observed during scavenger filtration.

  • Root Cause: The API is either physically trapped in the silica pores or weakly hydrogen-bonding to unfunctionalized silanol groups on the scavenger backbone.

  • Solution: Ensure the scavenging is performed on the neutral compound post-workup 7. Wash the filter cake with at least 2 to 3 column volumes of a polar, slightly protic solvent mixture (e.g., EtOAc with 1-5% Methanol) to disrupt hydrogen bonding and recover the trapped API.

Validated Step-by-Step Methodology

Protocol: Self-Validating Batch Scavenger Screening for Pd/Cu Removal This protocol is designed to validate the efficacy of multiple scavengers in parallel while ensuring accurate mass balance and metal quantification.

Step 1: Preparation & Baseline Measurement

  • Dissolve the crude 2-Methoxy-6-methylpyridin-3-ol in a suitable organic solvent (e.g., Ethyl Acetate or THF) to achieve a 10% w/v concentration 6.

  • Extract a 1.50 mL aliquot as the End of Reaction (EOR) control sample. Submit this for ICP-MS analysis to establish the baseline metal concentration 7.

Step 2: Acidic Disruption (Optional but Recommended)

  • Wash the organic solution with an equal volume of 0.1M HCl to protonate the pyridine ring.

  • Separate the organic layer and neutralize if required for downstream stability.

Step 3: Scavenger Loading

  • Aliquot the API solution into parallel reactor vials.

  • Add 10% to 20% w/w (relative to the API mass) of the selected scavengers (e.g., Silica-Thiol, Silica-TMT, Synthetic Carbon) to the respective vials 6, 7.

Step 4: Kinetic Incubation

  • Agitate the mixtures at 50°C under air for 4 to 16 hours 7. Causality: Elevated temperature increases the kinetic rate of ligand exchange, allowing the scavenger to strip the metal faster.

Step 5: Filtration & Recovery

  • Centrifuge the samples or filter the suspensions through a tightly packed Celite pad to remove the solid scavengers [[7]]().

  • Wash the scavenger cake with 2 column volumes of the reaction solvent to maximize API recovery.

Step 6: Validation & Analysis

  • Evaporate the filtrates to dryness.

  • Weigh the recovered API to calculate the mass balance (yield).

  • Analyze the extracts via GC-FID (for API purity) and ICP-MS (to confirm metal levels are ≤ 10 ppm) [[6]]().

References
  • [2] International Council for Harmonisation (ICH). "ICH Q3D(R1) Guideline for Elemental Impurities." ich.org. Available at:

  • [3] International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)." ich.org. Available at:

  • [4] QbD Group. "Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D)." qbdgroup.com. Available at:

  • [1] Arborpharmchem. "Cas No. 289688-87-5 2-Methoxy-6-methylpyridin-3-ol." arborpharmchem.com. Available at:

  • [6] Biotage. "Metal Scavengers in Process Chemistry An Investigative Study." biotage.com. Available at:

  • [5] Sigma-Aldrich. "Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents." sigmaaldrich.com. Available at:

  • [7] CatSci. "Process Development Whitepaper Metal Scavenging." catsci.com. Available at:

Sources

Resolving solubility issues of 2-Methoxy-6-methylpyridin-3-ol in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methoxy-6-methylpyridin-3-ol

Welcome to the technical support guide for 2-Methoxy-6-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of this compound's limited aqueous solubility. This guide provides a combination of foundational knowledge, frequently asked questions, and detailed troubleshooting protocols to ensure your experimental success.

Section 1: Understanding the Molecule - Physicochemical Properties

Before attempting to resolve solubility issues, it is crucial to understand the inherent physicochemical properties of 2-Methoxy-6-methylpyridin-3-ol. While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior based on its structure—a substituted pyridinol ring.

  • Structure: The molecule contains a polar hydroxyl (-OH) group and a basic pyridine nitrogen atom, which can become charged, suggesting that solubility is likely pH-dependent.[1] It also has non-polar methyl (-CH3) and methoxy (-OCH3) groups, which contribute to its hydrophobicity.

  • Ionization: The compound is amphoteric, meaning it can act as both a weak acid (due to the hydroxyl group) and a weak base (due to the pyridine nitrogen).

    • At low pH, the pyridine nitrogen can be protonated (forming a cation).

    • At high pH, the hydroxyl group can be deprotonated (forming an anion).

    • Both ionized forms are expected to be significantly more water-soluble than the neutral form.[1][2]

A summary of predicted and related compound properties is presented below.

PropertyPredicted/Inferred ValueImplication for Solubility
Molecular Weight 139.15 g/mol Relatively small, which is generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) ~1.5 - 1.6Indicates a moderate degree of lipophilicity. Compounds in this range often have limited aqueous solubility.[3]
pKa (Acidic -OH) ~9-11 (Estimated)The hydroxyl group will be deprotonated at high pH, creating a negative charge and increasing solubility.
pKa (Basic Pyridine N) ~3-5 (Estimated)The pyridine nitrogen will be protonated at low pH, creating a positive charge and increasing solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methoxy-6-methylpyridin-3-ol not dissolving in unbuffered, purified water?

A: The neutral form of the molecule, which predominates at neutral pH, has limited aqueous solubility due to its hydrophobic methyl and methoxy groups. To achieve significant solubility, the molecule typically needs to be ionized by adjusting the pH.[1]

Q2: What is the quickest first step I should take to improve solubility?

A: The most direct and often most effective initial strategy is pH adjustment.[4] Try dissolving the compound in a dilute acidic solution (e.g., pH 2-3) or a dilute basic solution (e.g., pH 10-11). The Henderson-Hasselbalch equation predicts that total solubility increases as the pH moves away from the isoelectric point.[5]

Q3: Can I use heat to dissolve the compound?

A: While heating can temporarily increase the dissolution rate and solubility, it is not a robust solution. Upon cooling, the compound will likely precipitate out, leading to a supersaturated and unstable solution. This is generally not recommended for creating stable stock solutions for quantitative experiments.

Q4: I see a precipitate forming after dissolving my compound and letting it sit. What is happening?

A: This indicates that your solution was likely supersaturated or that the compound is degrading. If you used pH adjustment, ensure the buffer capacity is sufficient to maintain the desired pH after the compound is added. If you used heat, this is likely recrystallization. The most stable crystal form will eventually precipitate from a supersaturated solution.[6]

Section 3: In-Depth Troubleshooting & Experimental Protocols

If basic attempts to dissolve the compound have failed, a systematic approach is necessary. The following guides provide detailed protocols for robust solubility enhancement.

Guide 1: Systematic pH-Dependent Solubility Profiling

This is the foundational experiment to determine the optimal pH for solubilizing your compound. By understanding the pH-solubility curve, you can prepare stable, maximally concentrated aqueous stock solutions.

Scientific Principle: For an ionizable compound, solubility is lowest when the molecule is neutral and increases dramatically as it becomes charged.[2] By systematically titrating the pH and measuring the concentration of the dissolved compound, you can identify the pH ranges that ensure complete dissolution.

Experimental Protocol: Determining the pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Sample Addition: Add an excess amount of 2-Methoxy-6-methylpyridin-3-ol to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it in a suitable mobile phase, and determine the concentration using a calibrated analytical method like HPLC-UV.

  • Data Plotting: Plot the logarithm of solubility (logS) versus the pH. This plot will reveal the optimal pH for dissolution.

Guide 2: Co-Solvent Systems for Enhanced Solubility

When pH adjustment alone is insufficient or undesirable for the final application, using a water-miscible organic co-solvent is a common and effective strategy.[7][8]

Scientific Principle: Co-solvents work by reducing the polarity of the water, which decreases the interfacial tension between the aqueous solvent and the hydrophobic solute, thereby increasing solubility.[9] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

Experimental Protocol: Screening Co-Solvents

  • Prepare Co-Solvent Mixtures: Create a series of aqueous mixtures with different co-solvents. For example, prepare 10%, 25%, and 50% (v/v) solutions of ethanol, PG, and PEG 400 in water.

  • Solubility Measurement: Using the same method described in Guide 1 (steps 2-5), determine the saturation solubility of 2-Methoxy-6-methylpyridin-3-ol in each co-solvent mixture.

  • Data Analysis: Tabulate the results to identify the most effective co-solvent and the minimum concentration required to achieve the desired solubility.

Table 1: Example Solubility Data in Co-Solvent Systems

Co-Solvent System (v/v)Solubility (mg/mL)
100% Water (pH 7)< 0.1
25% Ethanol / 75% Water1.5
50% Ethanol / 50% Water8.2
25% PEG 400 / 75% Water2.1
50% PEG 400 / 50% Water11.5
100% DMSO> 50
Guide 3: Cyclodextrin-Mediated Solubilization

For applications requiring a formulation free of organic co-solvents, cyclodextrins offer a sophisticated solution.

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] The hydrophobic 2-Methoxy-6-methylpyridin-3-ol molecule can be encapsulated within the cyclodextrin's non-polar cavity, forming a "host-guest" inclusion complex.[11][12] This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule.[10]

Experimental Protocol: Screening for Cyclodextrin Complexation

  • Select Cyclodextrins: Choose common pharmaceutical-grade cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high water solubility.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 2%, 5%, 10% w/v).

  • Phase Solubility Diagram: Add an excess of 2-Methoxy-6-methylpyridin-3-ol to each solution. Equilibrate and quantify the dissolved compound as described in Guide 1.

  • Plot and Analyze: Plot the solubility of your compound against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble 1:1 inclusion complex.

Section 4: Visualization of Workflows

To aid in selecting the appropriate strategy, the following diagrams illustrate the decision-making process and experimental workflows.

Caption: Decision tree for selecting a solubility enhancement strategy.

G cluster_prep Preparation cluster_exp Equilibration & Separation cluster_analysis Analysis A Weigh excess compound C Add compound to solution & agitate for 24-48h A->C B Prepare buffer / co-solvent / CD solution B->C D Centrifuge to pellet undissolved solid C->D Equilibrium reached E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility G->H

Caption: General experimental workflow for solubility measurement.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Available from: [Link]

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • ACS Publications. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]

  • National Institutes of Health (NIH). (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. Available from: [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • MDPI. (2022, November 30). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]

  • IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Available from: [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available from: [Link]

  • CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available from: [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available from: [Link]

  • National Institutes of Health (NIH). 2-Methoxy-6-methylpyridine. Available from: [Link]

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • The Good Scents Company. 2-methoxy-6-methyl pyrazine. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536). Available from: [Link]

  • Dr. Reddy's API. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available from: [Link]

  • Environmental Protection Agency (EPA). Methyl 3-methoxy-6-methylpyridine-2-carboxylate Properties. Available from: [Link]

  • Request PDF. (2025, August 6). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Available from: [Link]

  • National Institutes of Health (NIH). N-(2-methoxypropyl)-6-methylpyridin-3-amine. Available from: [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES. Available from: [Link]

  • National Institutes of Health (NIH). 2-Iodo-6-methylpyridin-3-ol. Available from: [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

  • PubChem. (6-methoxy-2-methylpyridin-3-yl)methanol. Available from: [Link]

  • Links. 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 13C NMR Spectral Interpretation of 2-Methoxy-6-methylpyridin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth, comparative analysis of the 13C NMR spectral data for 2-Methoxy-6-methylpyridin-3-ol, a substituted pyridine with potential applications in medicinal chemistry. Rather than presenting a rigid protocol, we will delve into the causal factors governing the chemical shifts, offering a framework for interpretation that is both scientifically rigorous and practically insightful.

The Logic of 13C NMR in Substituted Pyridines: Beyond Simple Prediction

The 13C NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic environment of each carbon atom within the ring. The chemical shift of a particular carbon is primarily influenced by the interplay of inductive effects and resonance (mesomeric) effects of the substituents. Electronegative atoms, such as the oxygen in the methoxy and hydroxyl groups, will generally deshield adjacent carbons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups can shield carbons, causing an upfield shift.

For 2-Methoxy-6-methylpyridin-3-ol, we can anticipate a complex interplay of these effects. The methoxy group at the 2-position and the hydroxyl group at the 3-position will exert significant influence on the electron distribution within the pyridine ring, as will the electron-donating methyl group at the 6-position.

Predicted 13C NMR Spectral Data for 2-Methoxy-6-methylpyridin-3-ol

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C2160-165Attached to two electronegative atoms (N and OCH3), resulting in significant deshielding.
C3140-145Attached to the electronegative hydroxyl group and influenced by the adjacent methoxy group.
C4110-115Primarily influenced by the resonance effects of the hydroxyl and methoxy groups.
C5115-120Influenced by the nitrogen atom and the methyl group.
C6150-155Attached to the nitrogen and the methyl group, leading to a downfield shift.
-OCH355-60Typical range for a methoxy group attached to an aromatic ring.[1]
-CH320-25Typical range for a methyl group attached to an sp2 hybridized carbon.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted assignments, a comparative analysis with known spectra of similar molecules is indispensable.

2-Methoxypyridine

The 13C NMR spectrum of 2-methoxypyridine provides a baseline for understanding the influence of the methoxy group on the pyridine ring.[2][3]

Carbon AtomExperimental Chemical Shift (ppm)
C2164.2
C3110.8
C4138.2
C5116.6
C6146.9
-OCH352.9

Source: SDBSWeb, National Institute of Advanced Industrial Science and Technology (AIST), Japan

Comparing this to our predictions for 2-Methoxy-6-methylpyridin-3-ol, we can see that the C2 chemical shift is in a similar downfield region. The introduction of the hydroxyl and methyl groups in our target molecule will further modulate the shifts of the other ring carbons.

6-Methylpyridin-3-ol

This compound allows us to isolate the effects of the methyl and hydroxyl groups.

Carbon AtomPredicted Chemical Shift (ppm)
C2140-145
C3150-155
C4125-130
C5120-125
C6155-160
-CH318-22

Note: Experimental data for 6-methylpyridin-3-ol is not as readily available, so these are predicted values based on additive models.

The presence of the hydroxyl group at C3 is expected to cause a significant downfield shift for this carbon, which is consistent with our prediction for the target molecule.

Experimental Protocol for 13C NMR Data Acquisition

To validate the predicted data, the following experimental protocol is recommended for acquiring a high-quality 13C NMR spectrum of 2-Methoxy-6-methylpyridin-3-ol.

1. Sample Preparation:

  • Dissolve 10-20 mg of the synthesized and purified 2-Methoxy-6-methylpyridin-3-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts.[4]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the 13C probe.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

3. Data Acquisition:

  • Acquire a standard proton-decoupled 13C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.
  • To aid in assignment, consider running additional experiments such as a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH, CH2, and CH3 groups.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the spectrum to the TMS signal at 0 ppm.
  • Integrate the peaks (note: in standard 13C NMR, peak integrals are not always proportional to the number of carbons).

Visualizing the Molecular Structure and Experimental Workflow

To provide a clear visual reference, the following diagrams illustrate the structure of 2-Methoxy-6-methylpyridin-3-ol with carbon numbering and the general workflow for its 13C NMR analysis.

N N C2 C2 N->C2 C3 C3 C2->C3 OCH3 OCH3 C2->OCH3 C4 C4 C3->C4 OH OH C3->OH C5 C5 C4->C5 C6 C6 C5->C6 C6->N CH3 CH3 C6->CH3 start Sample Preparation nmr NMR Data Acquisition (13C, DEPT) start->nmr processing Data Processing (FT, Phasing, Referencing) nmr->processing analysis Spectral Analysis & Peak Assignment processing->analysis comparison Comparison with Analogs analysis->comparison elucidation Structure Elucidation comparison->elucidation

Caption: Workflow for 13C NMR spectral analysis.

Conclusion

The interpretation of the 13C NMR spectrum for 2-Methoxy-6-methylpyridin-3-ol is a nuanced process that relies on a solid understanding of fundamental NMR principles and a comparative approach with known compounds. By carefully considering the electronic effects of the methoxy, hydroxyl, and methyl substituents, researchers can confidently assign the carbon signals and confirm the structure of this and other novel heterocyclic molecules, thereby accelerating the pace of drug discovery and development.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link] 2. Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

Sources

Mass spectrometry fragmentation patterns of methoxy-methyl-pyridinols

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Workflows for Methoxy-Methyl-Pyridinols: Fragmentation Dynamics and Platform Selection

Executive Summary

As a Senior Application Scientist, navigating the analytical landscape of methoxy-methyl-pyridinols—a class of compounds encompassing Vitamin B6 vitamers (pyridoxine, pyridoxal, pyridoxamine) and their synthetic analogs—requires a deep understanding of gas-phase ion chemistry. These molecules are highly polar, thermally labile, and prone to isobaric interference in complex biological matrices.

This guide objectively compares three dominant mass spectrometry platforms—LC-ESI-QqQ , LC-HRMS (Orbitrap/Q-TOF) , and GC-EI-MS —detailing the mechanistic causality behind their fragmentation patterns. Furthermore, it provides self-validating experimental protocols designed to ensure absolute data integrity during structural elucidation and pharmacokinetic quantification.

Mechanistic Causality in Fragmentation Dynamics

To optimize any MS method, one must first understand why a molecule fragments the way it does under specific ionization conditions.

Electrospray Ionization (ESI-CID Dynamics) In positive ion mode (ESI+), the pyridine nitrogen of methoxy-methyl-pyridinols acts as the primary protonation site due to its high proton affinity. Upon collision-induced dissociation (CID), the dominant thermodynamic sink is the neutral loss of water (-18 Da) from the hydroxymethyl groups. This cleavage is not random; it is driven by the formation of a highly resonance-stabilized quinone methide intermediate.

  • For example, protonated pyridoxine (

    
    m/z 170.08) readily loses 
    
    
    
    to form m/z 152.07, followed by a secondary water loss to yield m/z 134.06 .
  • Pyridoxal (

    
    m/z 168.06) exhibits a primary water loss to m/z 150.05, followed by the expulsion of carbon monoxide (-28 Da) from the aldehyde group to yield m/z 122.06 .
    

Electron Ionization (EI Dynamics) Under 70 eV electron ionization in GC-MS, the high polarity of the hydroxyl groups necessitates prior silylation. The resulting bis- or tris-TMS derivatives form radical cations. Fragmentation is dictated by


-cleavage directed by the pyridine ring and the rapid loss of methyl radicals (-15 Da) from the trimethylsilyl moieties. This yields a highly reproducible, complex spectral fingerprint ideal for untargeted library matching .

Platform Performance & Quantitative Comparison

Selecting the correct platform depends entirely on whether the goal is absolute sensitivity (targeted) or isotopic fidelity (untargeted).

Table 1: Performance Comparison of MS Platforms for Methoxy-Methyl-Pyridinols

PlatformIonization SourceResolution (FWHM)Typical LODPrimary ApplicationKey Diagnostic Ions (Pyridoxine)
Triple Quadrupole (QqQ) ESI (+)~0.7 Da (Unit)0.1 - 1.0 ng/mLHigh-throughput targeted quantificationm/z 170.1

152.1, 134.1
Orbitrap / Q-TOF HRMS ESI (+)70,000 - 140,0001.0 - 5.0 ng/mLStructural elucidation, metabolite profilingm/z 170.0812, 152.0706
GC-Single Quadrupole EI (70 eV)~0.7 Da (Unit)5.0 - 10.0 ng/mLVolatile derivative library matchingm/z 385 (Tris-TMS

), 370 (

)

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The following protocols embed Quality Control (QC) and System Suitability Tests (SST) directly into the workflow to ensure real-time validation.

Protocol A: LC-ESI-QqQ Targeted Quantification Workflow

This protocol is optimized for the high-sensitivity quantification of vitamers in plasma .

  • Step 1: Matrix-Matched Sample Preparation & Isotope Spiking

    • Action: Aliquot 100 µL of plasma. Spike with 10 µL of

      
      -Pyridoxine internal standard (IS).
      
    • Causality: The stable isotope IS co-elutes exactly with the analyte, perfectly correcting for ESI ion suppression caused by endogenous matrix lipids.

    • Validation Check: Monitor the absolute peak area of the IS. A variance of >15% across the batch automatically flags the specific sample for matrix-effect failure.

  • Step 2: Protein Precipitation

    • Action: Add 300 µL of ice-cold Acetonitrile containing 1% formic acid. Vortex for 2 min, centrifuge at 14,000 x g for 10 min.

    • Causality: Acetonitrile crashes out plasma proteins. The 1% formic acid ensures the pyridine nitrogen remains fully protonated, driving the analyte into the aqueous phase and priming it for positive-mode ESI.

  • Step 3: Chromatographic Separation

    • Action: Inject 5 µL onto a polar-embedded C18 column (e.g., Waters Atlantis T3). Mobile Phase A:

      
       + 0.1% FA. Mobile Phase B: MeCN + 0.1% FA.
      
    • Causality: Standard C18 fails to retain highly polar methoxy-methyl-pyridinols. A polar-embedded stationary phase resists hydrophobic collapse and provides the necessary retention for polar vitamers.

  • Step 4: ESI-QqQ Acquisition & Validation

    • Action: Operate in MRM mode. Precursor m/z 170.1

      
       Product m/z 152.1 (Quantifier, CE: 15V) and m/z 134.1 (Qualifier, CE: 25V).
      
    • Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the neat standard. Any deviation instantly indicates isobaric interference.

Protocol B: GC-EI-MS Structural Elucidation Workflow

This protocol is designed for untargeted library matching and structural confirmation.

  • Step 1: Lyophilization

    • Action: Freeze-dry the aqueous sample completely.

    • Causality: Silylation reagents are extremely sensitive to moisture. Even trace water will hydrolyze the reagent, destroying derivatization efficiency.

  • Step 2: Silylation (Derivatization)

    • Action: Add 50 µL of MSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 45 minutes.

    • Causality: Pyridine acts as an acid scavenger, neutralizing reaction byproducts (HCl) and driving the equilibrium toward the fully derivatized tris-TMS pyridoxine. TMCS acts as a catalyst.

    • Validation Check: Inject a derivatized blank. The absence of mono- or bis-TMS peaks confirms the reaction went to 100% completion.

  • Step 3: GC-EI-MS Acquisition

    • Action: Inject 1 µL (splitless) onto a DB-5MS column. Ion source at 250°C, 70 eV electron energy. Scan range m/z 50-600.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be accurately matched against NIST/Wiley libraries.

Workflow & Pathway Visualizations

Workflow cluster_LC LC-ESI-QqQ (Targeted) cluster_GC GC-EI-MS (Untargeted) Start Methoxy-Methyl-Pyridinol Sample Analysis LC1 Aqueous Extraction + 0.1% Formic Acid Start->LC1 GC1 Lyophilization & MSTFA Derivatization Start->GC1 LC2 ESI (+) Ionization [M+H]+ Generation LC1->LC2 LC3 MRM Transitions Quantification LC2->LC3 GC2 70 eV Electron Ionization GC1->GC2 GC3 Full Scan / SIM Spectral Matching GC2->GC3

Analytical workflows for targeted LC-ESI and untargeted GC-EI mass spectrometry.

Fragmentation M Precursor Ion [M+H]+ m/z 170.08 F1 Product Ion 1 m/z 152.07 M->F1 Loss of H2O (-18 Da) F2 Product Ion 2 m/z 134.06 F1->F2 Loss of H2O (-18 Da)

ESI-CID fragmentation pathway of protonated pyridoxine showing successive water losses.

References

  • Title: Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: MassBank Record MSBNK-RIKEN-PR100275: Pyridoxal LC-ESI-QTOF Source: MassBank Europe High Quality Mass Spectral Database URL: [Link]

  • Title: Simultaneous determination of melatonin and pyridoxine in tablets by gas chromatography-mass spectrometry. Source: ResearchGate / Journal of Chromatography A URL: [Link]

IR spectroscopy characteristic peaks of 2-Methoxy-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-Methoxy-6-methylpyridin-3-ol: A Comparative Analysis for Structural Elucidation

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Methoxy-6-methylpyridin-3-ol, a substituted pyridinol derivative of interest in pharmaceutical and chemical synthesis. As experimental spectra for highly specific compounds are not always readily available, this document serves as a predictive and comparative framework for researchers. We will deconstruct the molecule's vibrational modes based on its constituent functional groups and compare them with simpler, well-documented analogues to provide a robust method for spectral interpretation and structural verification.

The Structural Landscape of 2-Methoxy-6-methylpyridin-3-ol

To interpret its infrared spectrum, we must first identify the key functional groups and structural motifs within 2-Methoxy-6-methylpyridin-3-ol. The molecule consists of a pyridine ring, a heterocyclic aromatic system, substituted with three key groups: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group. Each of these contributes unique, characteristic absorption bands in the IR spectrum.

The primary vibrational modes we anticipate are:

  • O-H stretching from the hydroxyl group.

  • C-H stretching from the aromatic ring, the methyl group, and the methoxy group.

  • C=C and C=N ring stretching from the pyridine core.

  • C-O stretching from both the phenolic hydroxyl and the methoxy ether linkage.

  • Bending vibrations (in-plane and out-of-plane) for C-H bonds and the ring structure itself.

Below is a diagram illustrating the key functional groups and their associated bonds that are responsible for the characteristic IR peaks.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dry Sample & KBr (Oven, >100°C, 2h) B 2. Weigh (~1 mg sample, ~100 mg KBr) A->B Eliminates water peaks C 3. Grind (Agate mortar & pestle) B->C Ensures homogeneity D 4. Press Pellet (Hydraulic press, 7-10 tons) C->D Creates transparent disc E 5. Acquire Background (Empty sample chamber) F 6. Mount Pellet (Sample holder) E->F Corrects for CO₂/H₂O G 7. Acquire Sample Spectrum (Typically 32-64 scans) F->G Measures sample absorption H 8. Baseline Correction (If necessary) G->H I 9. Peak Picking & Analysis H->I

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Protocol:

  • Material Preparation (The Trustworthiness Pillar):

    • Causality: Moisture is the most common contaminant in IR spectroscopy, leading to a broad, interfering O-H band around 3400 cm⁻¹ and sharp bands near 1630 cm⁻¹. To ensure the observed O-H peak is from the sample only, all materials must be scrupulously dry.

    • Action: Dry the 2-Methoxy-6-methylpyridin-3-ol sample in a desiccator. Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours and store it in the desiccator.

  • Sample Grinding and Mixing:

    • Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize scattering (the Christiansen effect), which can distort peak shapes and baselines. Homogeneous mixing ensures a uniform concentration in the KBr matrix.

    • Action: In an agate mortar and pestle, combine approximately 1 mg of the sample with 100-150 mg of dry KBr. Grind the mixture for 3-5 minutes until it becomes a fine, homogenous powder with a glossy appearance.

  • Pellet Formation:

    • Causality: A transparent or translucent pellet is required for the IR beam to pass through. Opaque or cracked pellets will scatter light, resulting in a poor signal-to-noise ratio and a sloping baseline.

    • Action: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 metric tons) for about 2 minutes. Carefully release the pressure and extract the die. The resulting KBr pellet should be clear and intact.

  • Spectral Acquisition:

    • Causality: A background spectrum of the ambient atmosphere (H₂O and CO₂) and the instrument's optical bench must be recorded and ratioed against the sample spectrum. This isolates the absorption bands originating solely from the sample.

    • Action: Place the empty pellet holder in the FT-IR spectrometer and run a background scan. Then, mount the KBr pellet in the holder, place it in the beam path, and acquire the sample spectrum. Co-add 32 or 64 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Conclusion

The infrared spectrum of 2-Methoxy-6-methylpyridin-3-ol is predicted to be rich in information, with distinct features confirming the presence of all key functional groups. The definitive markers for successful synthesis and identification would be the simultaneous observation of: (1) a broad O-H stretch above 3200 cm⁻¹, (2) both aromatic and aliphatic C-H stretches around 3000 cm⁻¹, (3) a strong, complex pattern of pyridine ring stretches between 1620-1400 cm⁻¹, and (4) two prominent C-O stretching bands between 1300-1200 cm⁻¹ (for Ar-O-C and Ar-OH). By following the rigorous experimental protocol provided and using the comparative data as a guide, researchers can confidently use FT-IR spectroscopy for the structural elucidation of this and related novel pyridine derivatives.

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-40.
  • PubChem. (n.d.). 2-Methoxy-6-methylpyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated methoxy vibrational frequencies. Retrieved February 27, 2026, from [Link]

  • Jones, R. A., & Rao, R. P. (1964). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Australian Journal of Chemistry, 17(9), 1056-1060. [Link]

  • Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2627-2634.
  • NIST. (n.d.). Pyridine, 2-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link]

  • Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(8), 573-583. [Link]

  • NIST. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link]

  • University of the Free State. (n.d.). Chapter 2: The coordination chemistry of Cr(III) with monodentate pyridine derivatives. Retrieved February 27, 2026, from [Link]

  • Koszel, N., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 17(3), 698. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of the IR spectra of pyridine-(NH₃)ₙ, n = 1-3. Retrieved February 27, 2026, from [Link]

  • University of Rostock. (n.d.). Assigning Vibrational Frequencies. Retrieved February 27, 2026, from [Link]

  • Felix, V., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 26(16), 4939. [Link]

  • ResearchGate. (n.d.). Solvent effects on infrared spectra of 2-methyl-4,5-dimethoxy-3-oxo-2H-pyridizine: Part 1. Single solvent systems. Retrieved February 27, 2026, from [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Standard Reference Data System. [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 27, 2026, from [Link]

  • Lee, Y. A., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. [Link]

  • PubChem. (n.d.). (2-methoxy-6-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Asath, R. B., et al. (2016). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Journal of the Mexican Chemical Society, 60(1). [Link]

  • Clark, D. B. (n.d.). Infrared spectrum of 2-methoxypropane. Doc Brown's Chemistry. Retrieved February 27, 2026, from [Link]

Comparative Bioactivity Guide: 2-Methoxy-6-methylpyridin-3-ol vs. 2-Chloro Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The substitution pattern on a pyridine ring fundamentally dictates a molecule's physicochemical properties, target engagement, and pharmacokinetic (PK) profile. In modern drug design, the choice between a methoxy group and a halogen (such as chlorine) at the 2-position of a 3-pyridinol scaffold is a critical decision point.

This guide provides an objective, data-driven comparison between 2-Methoxy-6-methylpyridin-3-ol (CAS: 289688-87-5) and its halogenated counterpart, 2-Chloro-6-methylpyridin-3-ol (CAS: 35680-24-1) [1, 2]. By analyzing their electronic effects, lipophilicity, and metabolic stability, we aim to equip drug development professionals with the mechanistic insights needed to select the optimal intermediate for synthesizing kinase inhibitors, anti-inflammatory agents, and agrochemicals [3].

Physicochemical Profiling: The Root of Bioactivity

The biological divergence between these two analogs stems directly from the electronic and steric nature of their substituents at the C2 position.

  • 2-Methoxy-6-methylpyridin-3-ol: The methoxy group (-OCH₃) acts as an electron-donating group (EDG) via resonance, which enriches the electron density of the pyridine ring. This elevates the pKa of the pyridine nitrogen, making it a stronger hydrogen bond acceptor (HBA). The oxygen atom also provides an additional vector for polar interactions within solvent-exposed target pockets.

  • 2-Chloro-6-methylpyridin-3-ol: The chloro group (-Cl) is an electron-withdrawing group (EWG) via induction. It pulls electron density away from the ring, lowering the basicity of the nitrogen. Chlorine significantly increases the lipophilicity (LogP) of the scaffold and enables the formation of highly directional halogen bonds within deep, hydrophobic binding pockets (e.g., in ALK5 kinase domains) [4].

Table 1: Comparative Physicochemical Properties
Property2-Methoxy-6-methylpyridin-3-ol2-Chloro-6-methylpyridin-3-olCausality / Impact on Drug Design
Electronic Effect (C2) Resonance Donating (+R)Inductive Withdrawing (-I)Dictates ring electron density and basicity of the pyridine nitrogen.
Lipophilicity (LogP) Lower (~1.2)Higher (~1.8)Chloro analogs penetrate lipid bilayers faster but may suffer from higher non-specific binding.
H-Bond Acceptors 32Methoxy provides an extra vector for polar interactions in aqueous pockets.
Metabolic Liability High (O-demethylation)Low (Halogen stability)Methoxy groups are prime targets for CYP450 enzymes, reducing half-life.

Comparative Bioactivity & Target Engagement

Kinase Inhibition vs. Anti-Inflammatory Targets

The structural differences directly translate to how these compounds behave in in vitro and in vivo biological systems.

Research into pyridine carbothioamide analogs and related structures demonstrates that methoxy-substituted pyridines often exhibit superior binding in targets requiring flexible hydrogen-bonding networks, such as Cyclooxygenase (COX) isoforms [5]. The methoxy oxygen acts as an anchor, interacting with polar amino acid residues at the periphery of the active site.

Conversely, the 2-chloro analog is frequently utilized in the synthesis of oncology drugs and specific kinase inhibitors. The chlorine atom's high lipophilicity and favorable desolvation energy allow it to bury deeply into the hydrophobic "hinge region" of kinases. Furthermore, the anisotropic charge distribution on the chlorine atom (the "sigma hole") allows it to form potent halogen bonds with backbone carbonyls, drastically decreasing the dissociation rate (


) [4, 6].

SAR_Pathway Substrate Pyridine-3-ol Scaffold Methoxy 2-Methoxy Analog (H-Bond Acceptor) Substrate->Methoxy Substitution Chloro 2-Chloro Analog (Lipophilic/Halogen Bond) Substrate->Chloro Substitution Target1 Polar Pocket Engagement (e.g., COX Enzymes) Methoxy->Target1 High Affinity Metabolism1 CYP450 O-Demethylation (Shorter t1/2) Methoxy->Metabolism1 Hepatic Clearance Target2 Hydrophobic Pocket (e.g., Kinase Domain) Chloro->Target2 High Affinity Metabolism2 Metabolic Resistance (Longer t1/2) Chloro->Metabolism2 Sustained Exposure

Diagram 1: Divergent signaling impact and metabolic pathways based on C2 substitution.

Self-Validating Experimental Protocols

To objectively compare the bioactivity and pharmacokinetic viability of these two analogs, researchers must employ orthogonal, self-validating assays. Below are the gold-standard methodologies used to evaluate these compounds.

Protocol A: Real-Time Target Binding Kinetics (Surface Plasmon Resonance)

Unlike endpoint IC50 assays, SPR provides real-time kinetics (


 and 

), revealing the exact mechanistic advantage of a halogen bond versus a hydrogen bond.
  • Sensor Chip Preparation: Immobilize the target protein (e.g., purified kinase domain) onto a CM5 sensor chip using standard amine coupling.

    • Causality: Covalent tethering creates a stable, uniform surface that prevents target denaturation, ensuring that the measured binding rates accurately reflect the compound's intrinsic kinetics without avidity artifacts.

  • Analyte Injection: Prepare a 5-point concentration series (e.g., 1 nM to 100 nM) of both the 2-methoxy and 2-chloro analogs in running buffer (HBS-EP+ with 1% DMSO). Inject over the chip at a flow rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the association phase strictly represents the chemical binding event.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to measure dissociation.

    • Expected Outcome: The 2-chloro analog typically exhibits a significantly slower

      
       due to the hydrophobic effect and halogen bonding, leading to a longer target residence time compared to the transient H-bonding of the methoxy analog.
      
Protocol B: Microsomal Stability & Clearance Assay (LC-MS/MS)

This protocol validates the hypothesis that the methoxy group introduces a metabolic liability.

  • Incubation: Incubate 1 µM of each compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting CYP450 activity to lock in the exact time-point concentration. The internal standard normalizes any matrix effects or ion suppression during LC-MS/MS analysis, ensuring absolute quantitative trustworthiness.

  • LC-MS/MS Readout: Centrifuge the samples and analyze the supernatant using Multiple Reaction Monitoring (MRM).

    • Expected Outcome: The 2-methoxy analog will show rapid depletion as it undergoes O-demethylation to form a pyridinol metabolite. The 2-chloro analog will demonstrate a flat depletion curve, indicating high metabolic stability.

Workflow Prep Compound Prep (10mM DMSO) Assay SPR Binding Assay (Target Immobilization) Prep->Assay Aliquot Microsomes HLM Incubation (+NADPH, 37°C) Prep->Microsomes Aliquot Analysis Data Synthesis (Kd & t1/2 Calc) Assay->Analysis Kinetics LCMS LC-MS/MS (MRM Quantification) Microsomes->LCMS Quench & Spin LCMS->Analysis Clearance Rate

Diagram 2: Parallel workflow for evaluating in vitro target binding and metabolic stability.

Conclusion & Application Strategy

The selection between 2-Methoxy-6-methylpyridin-3-ol and 2-Chloro-6-methylpyridin-3-ol should be dictated by the specific requirements of the Target Product Profile (TPP).

If the drug target features a solvent-exposed, polar binding pocket and the clinical goal requires a shorter half-life to prevent systemic toxicity, the 2-methoxy analog is the superior scaffold. Conversely, if the objective is to design a highly potent, long-acting inhibitor that must penetrate deep hydrophobic pockets (such as in oncology kinase targets), the 2-chloro analog provides the necessary lipophilicity and metabolic resistance to achieve sustained in vivo exposure.

References

  • Li, X., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central (PMC) - NIH. Retrieved from[Link]

  • Journal of Chemical Reviews. (2024). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from[Link]

  • Ullah, S., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central (PMC). Retrieved from[Link]

  • ResearchGate. (2025). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]

Guide to Differentiating 2-Methoxy-6-methylpyridin-3-ol from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyridine-based scaffolds, particularly for kinase inhibitors and mGluR5 antagonists, the regioselectivity of nucleophilic aromatic substitution (


) or metal-catalyzed cross-couplings is often imperfect. The target molecule, 2-Methoxy-6-methylpyridin-3-ol , presents a specific challenge: it possesses multiple structural isomers that share identical mass (

139.15) and similar polarity, making LC-MS differentiation insufficient.

This guide details a definitive spectroscopic workflow to distinguish the target from its two most critical impurities: the regioisomer (6-Methoxy-2-methylpyridin-3-ol) and the tautomeric isomer (3-Methoxy-6-methylpyridin-2-ol) . The methodology relies on the distinct magnitude of spin-spin coupling constants (


) and Nuclear Overhauser Effect (NOE) interactions.

Structural Landscape & Isomer Challenges

Before initiating analysis, we must define the structural candidates. The confusion typically arises from the placement of the methyl (Me), methoxy (OMe), and hydroxyl (OH) groups around the pyridine core.

Compound LabelStructure NameKey FeatureTautomerism Risk
Target (A) 2-Methoxy-6-methylpyridin-3-ol Me(6) and OMe(2) flank the ring.No (2-OMe blocks pyridone formation).
Isomer B 6-Methoxy-2-methylpyridin-3-ol Substituents swapped positions.No (6-OMe blocks pyridone formation).
Isomer C 2-Methoxy-4-methylpyridin-3-ol Methyl moved to position 4.No .
Isomer D 3-Methoxy-6-methylpyridin-2-ol OH at position 2.Yes (Exists predominantly as 2-pyridone ).
Visualizing the Differentiation Logic

IsomerDifferentiation cluster_legend Legend Start Unknown Isomer (MW 139.15) Step1 Step 1: 1H NMR Spectrum Check Aromatic Splitting Start->Step1 J_Coupling Coupling Constant (J) Step1->J_Coupling Analyze Region 6.0-8.0 ppm Case1 J = 5.0 Hz (d) (H5-H6 coupling) J_Coupling->Case1 Case2 J = 8.0 Hz (d) (H4-H5 coupling) J_Coupling->Case2 Result1 Isomer C: 2-Methoxy-4-methylpyridin-3-ol Case1->Result1 Step2 Step 2: 1D NOE / ROESY Irradiate Methyl Group Case2->Step2 Ambiguous Region NOE_Result1 NOE to Ring Proton (H5) Step2->NOE_Result1 NOE_Result2 NOE to OH only / No Ring NOE Step2->NOE_Result2 FinalTarget TARGET CONFIRMED: 2-Methoxy-6-methylpyridin-3-ol NOE_Result1->FinalTarget FinalIsomerB Isomer B: 6-Methoxy-2-methylpyridin-3-ol NOE_Result2->FinalIsomerB key Blue: Workflow Step Green: Target Path Red: Isomer Path

Caption: Decision tree for differentiating methoxy-methyl-pyridinol isomers using NMR coupling constants and NOE interactions.

Spectroscopic Differentiation Strategy

A. NMR Spectroscopy: The "Silver Bullet"

Mass spectrometry cannot distinguish these isomers (all


 139). NMR is the required tool.[1]
1. Analysis of Coupling Constants (

)

The magnitude of the coupling constant between the remaining aromatic protons is the first filter.

  • Target (2-OMe, 6-Me): Protons are at positions 4 and 5. These are ortho to each other. In pyridines,

    
     is typically 7.0 – 8.5 Hz .
    
  • Isomer C (2-OMe, 4-Me): Protons are at positions 5 and 6. These are also ortho, but

    
     is characteristically smaller due to the electron-withdrawing nitrogen atom. 
    
    
    
    is typically 4.5 – 5.5 Hz .

Result: If your doublet shows


 Hz, you have Isomer C. If 

Hz, you have either the Target or Isomer B.
2. NOE/ROESY Analysis (Spatial Proximity)

To distinguish the Target (2-OMe, 6-Me) from Isomer B (6-OMe, 2-Me), we track the spatial environment of the Methyl (Me) group.

  • Target: The Methyl group is at position 6.[2][3][4][5] It is directly adjacent to the aromatic proton at position 5 (H-5).

    • Experiment: Irradiate Me signal (~2.3 ppm).

    • Observation: Strong NOE enhancement of the aromatic doublet at ~6.5-7.0 ppm (H-5).

  • Isomer B: The Methyl group is at position 2.[4] It is adjacent to the Hydroxyl group at position 3. It is distal to the aromatic protons (H-4/H-5).

    • Experiment: Irradiate Me signal (~2.3 ppm).

    • Observation:No enhancement of aromatic ring protons. (You may see a weak exchange peak with the OH if not deuterated, but no sharp aromatic doublet enhancement).

B. Infrared (IR) Spectroscopy: Tautomer Check

Isomer D (3-Methoxy-6-methylpyridin-2-ol) contains a 2-OH group. In solution and solid state, 2-hydroxypyridines exist as 2-pyridones (amide-like tautomers).

  • Target (Phenol form): Shows broad O-H stretch (

    
     cm
    
    
    
    ) and standard pyridine C=N / C=C bands (
    
    
    cm
    
    
    ).
  • Isomer D (Pyridone form): Shows a strong, sharp Carbonyl (C=O) stretch at 1650-1680 cm

    
     .
    

Experimental Protocols

Protocol 1: 1D Selective NOE Experiment

Objective: Confirm the proximity of the methyl group to the ring proton.

  • Sample Prep: Dissolve ~5-10 mg of sample in 600

    
    L DMSO-
    
    
    
    or CDCl
    
    
    . Note: DMSO is preferred to slow down OH exchange and sharpen peaks.
  • Acquisition:

    • Run a standard

      
      H NMR (16 scans) to identify the Methyl resonance (typically singlet, 
      
      
      
      ppm).
    • Set up a 1D Selective NOE (e.g., selnogp on Bruker).

    • Excitation Center (O1): Set exactly on the Methyl singlet.

    • Mixing Time: 500 ms (standard for small molecules).

  • Processing:

    • Phase the irradiated Methyl peak to be negative (inverted).

    • Look for positive peaks in the aromatic region.

  • Interpretation:

    • Positive peak at ~6.8 ppm: Confirms Methyl is next to H-5

      
      Target .
      
    • No aromatic peak: Methyl is isolated from ring protons

      
      Isomer B .
      
Protocol 2: HPLC Separation Method

If the synthesis yields a mixture, use this starting method for separation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Note: The pyridone isomer (Isomer D) is significantly more polar and will elute much earlier (RT ~2-3 min) compared to the methoxypyridines (RT ~5-6 min).

Comparative Data Summary

The following table summarizes the predicted and empirical data for the target and its primary isomers.

FeatureTarget: 2-Methoxy-6-methylpyridin-3-ol Isomer B: 6-Methoxy-2-methylpyridin-3-olIsomer C: 2-Methoxy-4-methylpyridin-3-ol
Aromatic Pattern 2 Doublets (H4, H5)2 Doublets (H4, H5)2 Doublets (H5, H6)
Coupling (

)

Hz
(Ortho)

Hz (Ortho)

Hz
(Ortho-N)
Methyl NOE Strong to H-5 None to Ring HStrong to H-5
Methoxy NOE To OH (if visible)Strong to H-5 To OH (if visible)
13C NMR (Me)

ppm

ppm (shielded by OH)

ppm
IR Features OH stretch, No C=O[6]OH stretch, No C=OOH stretch, No C=O

References

  • PubChem Compound Summary. (2025). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol.[6] National Center for Biotechnology Information. [Link][6]

  • Stenutz, R. (2025). NMR chemical shift prediction of pyridines - Substituent Chemical Shifts (SCS). Stenutz.eu. [Link]

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-methylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-methylpyridin-3-ol

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